molecular formula C₆₁H₁₀₅D₄N₁₁O₁₂ B1157994 Cyclosporin B-d4

Cyclosporin B-d4

Cat. No.: B1157994
M. Wt: 1192.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin B-d4 is a deuterium-labeled analog of Cyclosporin B, a non-immunosuppressive cyclosporin variant. With a molecular formula of C 61 H 105 D 4 N 11 O 12 and a molecular weight of 1192.58 g/mol, this stable isotope is an essential tool in pharmaceutical and clinical research . Its primary application is serving as a critical internal standard in quantitative bioanalysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods . The use of a deuterated standard like Cyclosporin B-d4 is crucial for achieving high accuracy, specificity, and sensitivity when monitoring drug levels in complex biological matrices such as whole blood, as it corrects for variations during sample preparation and analysis . While the parent compound Cyclosporin A is a well-known calcineurin inhibitor that exerts its immunosuppressive effects by forming a complex with cyclophilin and inhibiting T-cell activation , Cyclosporin B-d4 itself is valued as a high-purity research chemical. It is used in drug development and discovery, specifically in studying the pharmacokinetics, metabolism, and stability of cyclosporin analogs . For proper storage and stability, this product should be kept in a tightly closed container at 2-8°C . Please note: Cyclosporin B-d4 is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₆₁H₁₀₅D₄N₁₁O₁₂

Molecular Weight

1192.58

Synonyms

Ala2-cyclosporine-d4;  Antibiotic S 7481F2-d4; 

Origin of Product

United States

Foundational & Exploratory

Advanced Strategies for the Synthesis of Deuterated Cyclosporin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Kinetic Rationale

Cyclosporin B (CsB) is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A (CsA). Structurally, CsB differs from CsA solely at position 2 , where the L-


-aminobutyric acid (L-Abu) residue of CsA is replaced by L-Alanine (L-Ala) .

While CsA is the primary therapeutic agent, CsB is a critical metabolite and a minor fermentation product. The synthesis of Deuterated Cyclosporin B (d-CsB) is essential for two primary applications in drug development:

  • Internal Standard (IS): In LC-MS/MS bioanalysis, d-CsB serves as the gold-standard IS for quantifying CsB levels in patient plasma, eliminating matrix effects that skew analog-based standardization.

  • Metabolic Stability Studies: Deuteration at metabolic "hotspots" (Kinetic Isotope Effect) allows researchers to probe the metabolic clearance pathways mediated by CYP3A4, specifically distinguishing between backbone modifications and side-chain oxidations.

This guide details the Precursor-Directed Biosynthetic (PDB) approach, the most robust and scalable method for synthesizing deuterated CsB, while also outlining Total Synthesis strategies for site-specific labeling.

Strategic Synthesis: Precursor-Directed Biosynthesis (PDB)

Unlike small molecules, the total chemical synthesis of Cyclosporins is labor-intensive due to the steric bulk of the seven N-methylated amino acids. The most efficient "field-proven" route utilizes the promiscuity of the Cyclosporin Synthetase (SimA) enzyme complex in the fungus Tolypocladium inflatum.

The Mechanism of Incorporation

The SimA enzyme is a non-ribosomal peptide synthetase (NRPS).[1] Module 2 of this enzyme naturally prefers L-Abu (yielding CsA) but retains significant affinity for L-Ala. By flooding the fermentation media with L-Alanine-d3 , we exploit competitive inhibition to force the enzyme to incorporate the deuterated precursor at Position 2.

Critical Consideration: L-Alanine is also the precursor for D-Alanine at Position 8 . Therefore, feeding L-Ala-d3 typically results in a hexadeuterated product (


-CsB), labeled at both Position 2 and Position 8. This mass shift (+6 Da) is superior for mass spectrometry separation.
Biosynthetic Pathway Visualization[1]

Biosynthesis Precursor L-Alanine-d3 (Feed) Pool_L L-Ala-d3 Pool Precursor->Pool_L Uptake Racemase Alanine Racemase Pool_D D-Ala-d3 Pool Racemase->Pool_D Epimerization Pool_L->Racemase Pos2 Module 2 (Specificity: Abu > Ala) Pool_L->Pos2 Competitive Incorporation Pos8 Module 8 (Specificity: D-Ala) Pool_D->Pos8 Direct Incorporation SimA Cyclosporin Synthetase (SimA) NRPS Complex CsA Cyclosporin A (Natural) SimA->CsA Endogenous Abu (Minor) dCsB Deuterated Cyclosporin B (d6-CsB) SimA->dCsB Cyclization & Release Pos2->SimA Pos8->SimA

Figure 1: Precursor-Directed Biosynthesis pathway for d6-Cyclosporin B. High concentrations of L-Ala-d3 override the natural preference for L-Abu at Module 2.

Detailed Experimental Protocol

Materials & Reagents[2]
  • Strain: Tolypocladium inflatum (ATCC 34921 or equivalent high-producing strain).

  • Precursor: L-Alanine-3,3,3-d3 (99 atom % D).

  • Media: Synthetic production medium (Maltose/Casamino acids base) to minimize background unlabeled Alanine.

Step-by-Step Workflow
Phase 1: Fermentation & Feeding
  • Inoculation: Inoculate 100 mL of seed medium with T. inflatum spores (

    
     spores/mL). Incubate at 27°C, 200 rpm for 72 hours.
    
  • Transfer: Transfer 5% (v/v) seed culture into 1 L Production Medium.

  • Pulse Feeding Strategy:

    • T=0h: No precursor (allow biomass accumulation).

    • T=48h: Add L-Ala-d3 to a final concentration of 4 g/L .

    • T=72h: Add L-Ala-d3 (2 g/L).

    • T=96h: Add L-Ala-d3 (2 g/L).

    • Rationale: Continuous high concentration is required to outcompete endogenous L-Abu synthesis.

  • Harvest: Terminate fermentation at 144 hours (Day 6).

Phase 2: Extraction & Isolation
  • Lysis: Homogenize mycelia with acetone (1:1 v/v) and agitate for 4 hours.

  • Partitioning: Evaporate acetone. Extract the aqueous residue 3x with Ethyl Acetate.

  • Lipid Removal: Wash the organic layer with n-hexane to remove lipids (critical for preventing column fouling).

Phase 3: Purification (The CsA/CsB Separation Challenge)

Separating CsB from CsA is difficult due to their structural similarity. A two-step chromatographic approach is required.

  • Flash Chromatography (Silica Gel):

    • Mobile Phase: Dichloromethane/Methanol (98:2 to 95:5 gradient).

    • Outcome: Removes gross impurities; CsA and CsB co-elute.

  • Preparative RP-HPLC:

    • Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

    • Temperature: 60°C (High temperature improves peak shape and resolution of cyclosporin conformers).

    • Gradient: Isocratic elution with Acetonitrile:Water:MTBE (45:50:5) or Methanol:Water (75:25).

    • Retention: CsB typically elutes before CsA due to the lower hydrophobicity of Alanine compared to Aminobutyric acid.

Data Characterization Table
ParameterCyclosporin A (CsA)Cyclosporin B (CsB)d6-Cyclosporin B (Target)
Position 2 Residue L-AbuL-AlaL-Ala-d3
Position 8 Residue D-AlaD-AlaD-Ala-d3
Molecular Formula



Monoisotopic Mass 1201.84 Da1187.82 Da1193.86 Da
Mass Shift (

)
Reference-14 Da+6 Da (vs CsB)
HPLC Elution Order 2nd1st1st (Co-elutes with CsB)

Analytical Validation: Mass Spectrometry

To validate the synthesis, one must confirm the location of the deuterium labels. The fragmentation pattern of Cyclosporins is well-documented.

Fragmentation Logic

Cyclosporins fragment primarily via the cleavage of the peptide bonds.

  • Fragment A: Contains the MeBmt side chain (Pos 1).

  • Fragment B: Contains the Pos 2-3-4 sequence.

In d6-CsB:

  • The Position 2 label (d3) will appear in b2 and y9 ions.

  • The Position 8 label (d3) will appear in b8 and y4 ions.

Protocol:

  • Infuse purified d6-CsB into ESI-MS (Positive Mode).

  • Precursor Scan: Confirm parent ion

    
    .
    
  • Product Ion Scan: Verify mass shifts in daughter ions compared to a standard CsB spectrum.

Alternative: Total Synthesis (Site-Specific)

For applications requiring deuteration only at Position 2 (to avoid the kinetic isotope effect at Pos 8 if metabolic stability of that specific site is being tested), total synthesis is required.

Methodology:

  • Linear Precursor Assembly: Use solid-phase peptide synthesis (SPPS) using Fmoc-L-Alanine-d3 at the second coupling step.

  • Cyclization: The critical step is the macrocyclization, typically performed between Ala(7) and D-Ala(8) using HATU/HOAt to minimize racemization.

  • N-Methylation: Requires the use of N-methylated amino acid building blocks (e.g., Fmoc-N(Me)-Leu) during assembly, as global methylation of the cyclic peptide is impossible.

Note: This route is significantly more expensive and lower yielding (<5% overall yield) compared to the biosynthetic route (>50% conversion of precursor).

References

  • Borel, J. F., et al. (1976). Biological effects of cyclosporin A: a new antilymphocytic agent. Agents and Actions, 6(4), 468-475.

  • Traber, R., et al. (1989).[2] Cyclosporins—new analogues by precursor directed biosynthesis.[2] The Journal of Antibiotics, 42(4), 591-597.[2]

  • Lawen, A. (2015). Biosynthesis of cyclosporins and other natural peptidyl prolyl cis/trans isomerase inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(10), 2111-2120.

  • Valle, X., et al. (2021). Structure-Activity Relationships of Cyclosporin A Derivatives. Journal of Medicinal Chemistry.

  • Lensmeyer, G. L., et al. (2005). Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry. Clinical Chemistry, 51(10).

Sources

Cyclosporin B-d4 mechanism of action as an immunosuppressant

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclosporin B-d4: Mechanism of Action, Pharmacodynamics, and Analytical Utility Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin B-d4 (CsB-d4) is a deuterated stable isotope-labeled analog of Cyclosporin B. It is primarily engineered as an Internal Standard (IS) for the precise quantification of Cyclosporin B (CsB) in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To understand its "mechanism of action," one must distinguish between its pharmacological mechanism (how the Cyclosporin B pharmacophore interacts with the immune system) and its analytical mechanism (how the d4-isotope functions in quantitative proteomics/metabolomics).

  • Pharmacologically: The parent molecule, Cyclosporin B, is a natural congener of Cyclosporin A (CsA). It functions as a Calcineurin inhibitor but exhibits significantly reduced immunosuppressive potency (approximately 20–50% of CsA) due to structural variations at the amino acid residue 2 position.

  • Analytically: CsB-d4 functions via Isotope Dilution , correcting for matrix effects, extraction efficiency, and ionization variability during mass spectrometry.

Molecular Architecture

Cyclosporin B-d4 retains the cyclic undecapeptide structure of Cyclosporin A but features two critical modifications:

  • Congener Modification (Position 2): Unlike CsA, which contains L-alpha-aminobutyric acid (Abu) at position 2, Cyclosporin B contains L-Alanine . This loss of a methylene group reduces lipophilicity and alters the binding interface with the immunophilin-calcineurin complex.

  • Isotopic Labeling (d4): Four hydrogen atoms are replaced with deuterium (

    
    H). This increases the molecular mass by 4 Daltons (Shift from ~1188.6 to ~1192.6 Da) without altering the physicochemical retention time significantly, allowing for co-elution with the analyte.
    
FeatureCyclosporin A (CsA)Cyclosporin B (CsB)Cyclosporin B-d4 (IS)
Residue 2 L-Abu (Aminobutyric acid)L-Ala (Alanine)L-Ala (Alanine)
Formula



Monoisotopic Mass 1201.84 Da1187.82 Da~1191.85 Da
Primary Role Therapeutic DrugImpurity / CongenerAnalytical Standard

Pharmacological Mechanism of Action

While CsB-d4 is a reagent, it mimics the biological activity of Cyclosporin B. The mechanism relies on the formation of a "gain-of-function" protein-drug complex that inhibits T-cell activation.

The Calcineurin-NFAT Signaling Axis

The immunosuppressive effect is achieved by blocking the phosphatase activity of Calcineurin (CaN) , a critical enzyme in the T-cell activation cascade.[1][2]

  • Cytosolic Entry: Due to its lipophilic nature, CsB passively diffuses through the T-cell membrane.

  • Immunophilin Binding: CsB binds to Cyclophilin (CpN) , a cytosolic peptidyl-prolyl cis-trans isomerase (PPIase).

  • Complex Formation: The CsB-CpN binary complex binds to the regulatory subunit of Calcineurin (CaN).

  • Steric Occlusion: The complex sterically hinders the active site of CaN, preventing it from dephosphorylating its substrate.

  • Transcriptional Blockade: The substrate, NF-AT (Nuclear Factor of Activated T-cells), remains phosphorylated and cannot translocate to the nucleus.[1]

  • Cytokine Suppression: Without nuclear NF-AT, the transcription of Interleukin-2 (IL-2) is halted, preventing T-cell proliferation.[1][3]

Potency Differential (CsA vs. CsB)

Research indicates that CsB is a weaker immunosuppressant than CsA.[3] The substitution of Alanine at position 2 reduces the binding affinity of the CsB-CpN complex to Calcineurin.

  • In Vitro Potency: CsB typically exhibits 2–3x higher IC50 values (lower potency) compared to CsA in lymphocyte proliferation assays.

Pathway Visualization

G CsB Cyclosporin B (d4) CpN Cyclophilin (CpN) CsB->CpN Binds Complex CsB-CpN Complex CpN->Complex Forms CaN Calcineurin (Phosphatase) Complex->CaN Inhibits Active Site NFAT_P NF-AT (Phosphorylated) [Cytosolic] CaN->NFAT_P Dephosphorylation (BLOCKED) NFAT NF-AT (Dephosphorylated) [Nuclear] IL2 IL-2 Gene Transcription

Figure 1: The Pharmacological Blockade. The CsB-CpN complex inhibits Calcineurin, preventing the activation of NF-AT and subsequent immune response.

Analytical Mechanism: Isotope Dilution Mass Spectrometry

In drug development, CsB-d4 is indispensable for validating the purity of Cyclosporin A therapeutics (where CsB is a regulated impurity) or studying CsB pharmacokinetics.

Why "d4"?

Deuterium labeling provides a mass shift (+4 Da) that is sufficient to distinguish the standard from the analyte (CsB) in a mass spectrometer, yet the physicochemical properties (hydrophobicity, pKa) remain virtually identical.

  • Co-Elution: CsB-d4 elutes at the same retention time as CsB in Reverse-Phase Chromatography.

  • Matrix Compensation: Any ion suppression caused by phospholipids or salts in the blood sample affects both CsB and CsB-d4 equally. By calculating the ratio of the analyte area to the IS area, the quantification becomes self-correcting.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Cyclosporin B (using CsB-d4)

Purpose: To quantify CsB levels in human whole blood.

  • Sample Preparation:

    • Aliquot

      
       of EDTA-whole blood.
      
    • Add

      
       of CsB-d4 Working Solution  (
      
      
      
      in methanol).
    • Precipitate proteins with

      
       of Zinc Sulfate (
      
      
      
      ) in Methanol/Acetonitrile (50:50).
    • Vortex vigorously (2 min) and centrifuge at

      
       for 10 min.
      
  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g.,

      
      , 
      
      
      
      ).
    • Mobile Phase A:

      
       Ammonium Formate in Water (
      
      
      
      Formic Acid).
    • Mobile Phase B: Acetonitrile (

      
       Formic Acid).
      
    • Gradient: 50% B to 95% B over 3 minutes. Heat column to

      
       to improve peak shape of the cyclic peptide.
      
  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte (CsB):

        
         (Loss of water/ammonia).
        
      • Internal Standard (CsB-d4):

        
        .
        
Protocol B: Calcineurin Phosphatase Inhibition Assay

Purpose: To validate the biological activity of the CsB congener.

  • Reagent Setup: Prepare Recombinant Human Calcineurin (CaN), Calmodulin, and Cyclophilin A (CpN).

  • Incubation:

    • Mix CsB (various concentrations) with CpN (

      
      ) for 15 mins.
      
    • Add CaN (

      
      ) and Calmodulin (
      
      
      
      ).
  • Reaction:

    • Add substrate: RII phosphopeptide (

      
      ).
      
    • Incubate at

      
       for 20 mins.
      
  • Detection: Measure free phosphate release using Malachite Green reagent (Absorbance at 620 nm).

  • Result: Plot % Inhibition vs. Log[CsB]. Expect

    
     to be higher (weaker) than CsA controls.
    
Workflow Visualization

LCMS Sample Whole Blood (Contains CsB) Mix Protein Precipitation (ZnSO4/MeOH) Sample->Mix IS Add CsB-d4 (Internal Standard) IS->Mix LC HPLC Separation (C18 Column, 60°C) Mix->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area CsB / Area d4) MS->Data Quantification

Figure 2: Analytical Workflow. The CsB-d4 standard is added prior to extraction to normalize all subsequent variability.

References

  • Comparison of Immunosuppressive Potency

    • Title: A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro.
    • Source: N
    • URL:[Link](Note: CsB behaves similarly to CsG in reduced potency relative to CsA).

  • Structural Analysis

    • Title: X-ray structure of a cyclophilin B/cyclosporin complex: comparison with cyclophilin A and deline
    • Source: Proceedings of the N
    • URL:[Link]

  • Analytical Methodology (LC-MS/MS)

    • Title: A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Mechanism of Action Review

    • Title: Mechanisms of action of cyclosporine.[1][2][3][5][6][7][8][9]

    • Source: Immunopharmacology (PubMed).
    • URL:[Link]

Sources

Introduction: The Analytical Imperative for Deuterated Cyclosporins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of Cyclosporin B-d4 by NMR and Mass Spectrometry

Cyclosporin B, a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, is a close structural analog of the potent immunosuppressant Cyclosporin A.[1] While less clinically prevalent than its counterpart, its analysis is critical in pharmaceutical development and quality control, often appearing as a related substance. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard, providing unparalleled accuracy and precision.[2]

This guide focuses on Cyclosporin B-d4, a deuterated form of Cyclosporin B designed for use as an internal standard. The incorporation of deuterium atoms introduces a specific mass shift without significantly altering the molecule's chemical properties, making it an ideal mimic of the parent analyte during sample extraction, chromatography, and ionization.[2][3]

The core challenge, and the purpose of this document, is the rigorous confirmation of the identity, purity, and structural integrity of the Cyclosporin B-d4 standard itself. A flawed internal standard invalidates any quantitative data it produces. Here, we present a dual-pronged analytical approach, leveraging the strengths of both Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) to create a self-validating system for the comprehensive characterization of Cyclosporin B-d4.

Molecular Structure and Isotopic Labeling Strategy

Cyclosporin B (C₆₁H₁₀₉N₁₁O₁₂) is a large cyclic peptide with a molecular weight of approximately 1188.6 g/mol .[4] It differs from Cyclosporin A at a single amino acid residue. The structural complexity and presence of multiple N-methylated amino acids present a unique analytical challenge.[5]

For this guide, we will consider a synthetically common labeling pattern for Cyclosporin B-d4, where four deuterium atoms are strategically placed to be chemically stable and analytically informative. A typical strategy involves labeling one of the N-methyl groups and the adjacent alpha-proton on an N-methyl-L-leucyl residue. This placement ensures the deuterium atoms are not susceptible to back-exchange under typical analytical conditions.

Table 1: Molecular Properties of Cyclosporin B and its d4 Analog

PropertyCyclosporin B (Unlabeled)Cyclosporin B-d4 (Labeled)Rationale for d4 Variant
Molecular FormulaC₆₁H₁₀₉N₁₁O₁₂C₆₁H₁₀₅D₄N₁₁O₁₂Introduction of 4 deuterium atoms.
Monoisotopic Mass~1187.83 Da~1191.85 DaA +4 Da mass shift provides clear differentiation from the unlabeled analyte in mass spectrometry.[6][7]
Key ApplicationAnalyteInternal Standard (IS)The d4 variant co-elutes with the analyte and corrects for matrix effects and instrument variability during LC-MS analysis.[2]

Mass Spectrometry (MS) Analysis: Confirmation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for confirming the molecular weight of Cyclosporin B-d4 and is the primary platform where it is used as an internal standard.[8][9]

Causality Behind the Experimental Choices

The goal is to develop a method that provides robust ionization, minimal in-source fragmentation, and a characteristic fragmentation pattern upon collision-induced dissociation (CID) for both the analyte and the internal standard.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen because the numerous amide nitrogens in the peptide backbone are readily protonated.[10]

  • Adduct Formation: While protonated molecules ([M+H]⁺) are common, forming an ammonium adduct ([M+NH₄]⁺) often yields more specific and sensitive fragmentation for cyclosporins. This is because the fragmentation of the ammoniated precursor can be more controlled and specific, leading to a cleaner MS/MS spectrum with a dominant product ion, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Tandem MS (MS/MS): This is essential for quantitative methods to ensure specificity. By selecting the precursor ion (e.g., m/z 1209.9 for Cyclosporin B-d4 [M+NH₄]⁺) and monitoring a specific product ion, we can filter out interferences from the sample matrix.[8]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: A protein precipitation method is typically employed for biological samples (e.g., whole blood).[8][9]

    • To 100 µL of sample, add 200 µL of a precipitant solution (e.g., acetonitrile or methanol) containing the Cyclosporin B-d4 internal standard at a known concentration.

    • Vortex mix for 30-60 seconds to ensure complete protein denaturation.

    • Centrifuge at high speed (>10,000 rpm) for 5-10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Liquid Chromatography: A C18 reversed-phase column is suitable for separating the hydrophobic cyclosporin from more polar matrix components.[8]

    • Column: C18, 50 x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A gradient from ~60% B to 95% B over several minutes is typically effective.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI, Positive Mode.[10]

    • Source Conditions: Gas Temp: ~325°C, Nebulizer Pressure: ~45 psi, Capillary Voltage: ~3500 V.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Expected MRM Transitions

The key is to identify intense and specific precursor-to-product ion transitions. The d4 label should not significantly alter the fragmentation pathway, merely shift the masses of the precursor and any fragments containing the label.

Table 2: Representative MRM Transitions for Cyclosporin B and Cyclosporin B-d4

CompoundPrecursor Ion ([M+NH₄]⁺)Product IonRationale
Cyclosporin Bm/z 1205.9m/z 1188.9 ([M+H]⁺) or other fragmentsThe loss of ammonia from the ammonium adduct is a common and specific fragmentation pathway for cyclosporins, providing a highly sensitive transition. Other fragments arise from cleavage of the peptide backbone.[11]
Cyclosporin B-d4m/z 1209.9m/z 1192.9 ([M-d4+H]⁺) or other fragmentsThe +4 Da mass shift is maintained in both the precursor and the corresponding product ion, confirming the label's integrity and allowing for specific detection without cross-talk from the unlabeled analyte.
Workflow for MS-Based Characterization

The following diagram illustrates the logical flow for using MS to validate the Cyclosporin B-d4 standard.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_validation Data Validation A Prepare solutions of Cyclosporin B-d4 B Full Scan MS (Confirm Precursor m/z) A->B Infusion or LC Injection C Tandem MS (MS/MS) (Establish Fragmentation) B->C Isolate Precursor Ion D Verify +4 Da Mass Shift vs. Unlabeled Standard B->D F Establish MRM Transition for Quantitation C->F E Confirm Isotopic Purity (Absence of m/z 1205.9) D->E Compare Spectra

Caption: Mass Spectrometry workflow for validation of Cyclosporin B-d4.

NMR Spectroscopy: Definitive Structural Elucidation

While MS confirms mass and purity, NMR spectroscopy is the only technique that provides definitive structural confirmation at the atomic level, including the precise location of the deuterium labels.[12] This is a critical step in validating the internal standard, as an incorrectly placed label could be unstable or alter the chromatographic behavior.

Causality Behind the Experimental Choices
  • Solvent Selection: A deuterated solvent that readily dissolves the hydrophobic peptide is required. Benzene-d₆ or chloroform-d (CDCl₃) are common choices for cyclosporins as they can reveal conformational details.[13][14]

  • 1D NMR (¹H and ¹³C): ¹H NMR provides the initial overview of the proton environment. The key diagnostic for successful d4 labeling is the disappearance of the proton signals corresponding to the labeled positions. ¹³C NMR confirms the carbon backbone and reveals changes in multiplicity for the deuterated carbons.

  • 2D NMR (COSY, HSQC, HMBC): For a complex molecule like Cyclosporin B, 1D spectra are too crowded for complete assignment. 2D NMR is non-negotiable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the same amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is crucial for confirming which carbon is deuterated by observing the absence of a cross-peak.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for piecing together the amino acid sequence and assigning quaternary carbons.

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of Cyclosporin B-d4 in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[15]

    • Temperature: 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D Experiments: Acquire standard COSY, TOCSY, HSQC, and HMBC spectra.[14][15]

Data Presentation: Expected Spectral Changes

The power of NMR in this context is observing the differences between the unlabeled and labeled compounds.

Table 3: Anticipated NMR Spectral Data for Cyclosporin B-d4

ExperimentObservation on Unlabeled Cyclosporin BExpected Change for Cyclosporin B-d4 (Assuming N-CD₃ and Cα-D Labeling)
¹H NMR A singlet signal for the N-CH₃ group and a doublet/multiplet for the Cα-H proton of the target leucine residue.The complete disappearance of both the N-CH₃ singlet and the Cα-H multiplet.[7]
¹³C NMR A quartet for the N-CH₃ carbon and a doublet for the Cα-CH carbon (in a coupled spectrum). A single resonance in a decoupled spectrum.The N-CD₃ carbon signal will appear as a multiplet (septet) due to ¹³C-²H coupling and will be shifted slightly upfield (isotopic shift). The Cα-D signal will show similar changes.
HSQC A cross-peak connecting the N-CH₃ proton and its carbon. A cross-peak connecting the Cα-H proton and its carbon.The complete absence of these two specific cross-peaks, providing definitive proof of the label locations.
Logical Diagram for Integrated Data Validation

NMR and MS data are not independent; they are complementary and form a self-validating system.

Integrated_Validation cluster_ms Mass Spectrometry Data cluster_nmr NMR Spectroscopy Data MS_Mass Correct Mass (M+4) m/z ~1191.85 NMR_Structure Backbone Structure Matches Cyclosporin B MS_Mass->NMR_Structure Complementary Data Validation Validated Cyclosporin B-d4 Internal Standard MS_Mass->Validation Confirms Mass MS_Purity High Isotopic Purity (>98%) MS_Purity->Validation Confirms Purity NMR_Structure->Validation Confirms Identity NMR_Label Signal Disappearance Confirms Exact d4 Location NMR_Label->MS_Mass Explains Mass Shift NMR_Label->Validation Confirms Labeling

Caption: Integrated validation logic using both MS and NMR data.

Conclusion: A Framework for Trustworthiness

The robust characterization of a stable isotope-labeled internal standard like Cyclosporin B-d4 is not a trivial exercise; it is the foundation upon which accurate and reliable quantitative bioanalysis is built. By integrating high-resolution mass spectrometry with advanced NMR techniques, we establish a system of checks and balances.

Mass spectrometry confirms the correct mass shift and isotopic purity, which are prerequisites for its use in quantitative assays. NMR spectroscopy provides the definitive, non-negotiable proof of molecular structure and the precise location of the deuterium labels. Together, these techniques provide a comprehensive analytical dossier that validates the identity, integrity, and fitness-for-purpose of Cyclosporin B-d4, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

  • Baranova, A., Chistov, A., & Shuvalov, M. (2020). Doubly Protonated Species Collision Induced Dissociation for Identification of Isocyclosporins. ChemRxiv. [Link]

  • Lavecchia, A., et al. (2006). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. PMC - NIH. [Link]

  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Waters Corporation. [Link]

  • Ibragimov, I., et al. (2023). Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclosporin B. PubChem Compound Database. [Link]

  • Gaina, L., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. MDPI. [Link]

  • Li, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine. [Link]

  • Kupče, Ē., & Claridge, T. D. W. (2017). Spectra of cyclosporine A (50 mM in benzene-d6) recorded with the p-NOAH-10... ResearchGate. [Link]

  • Ibragimov, I., et al. (2023). Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • Li, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. NIH. [Link]

  • Sparkman, O. D. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

  • Fritz, J., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]

  • Isenegger, P. G., et al. (2019). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. ChromForum. [Link]

  • Baranova, A. A., et al. (2020). Doubly protonated species collision induced dissociation for identification of isocyclosporins. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2023). UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega. [Link]

  • Spitzfaden, C., et al. (1994). NMR Studies of [U-13C]cyclosporin A Bound to Human Cyclophilin B. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Vlieghe, P., et al. (2019). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University Digital Commons. [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. [Link]

  • Wikipedia. (n.d.). Ciclosporin. Wikipedia. [Link]

Sources

A Comparative Analysis of the Immunosuppressive Activities of Cyclosporin B and Its Deuterated Analog, Cyclosporin B-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the immunosuppressive properties of Cyclosporin B and its deuterated isotopologue, Cyclosporin B-d4. While Cyclosporin A is the primary immunosuppressive agent in clinical use, its metabolite, Cyclosporin B, exhibits significantly attenuated activity. The strategic incorporation of deuterium in drug molecules, known as deuteration, has emerged as a compelling strategy to favorably alter pharmacokinetic profiles. This guide will explore the foundational mechanism of action of cyclosporins, the rationale behind the deuteration of Cyclosporin B, and the requisite experimental frameworks for a comprehensive comparative analysis of the immunosuppressive potential of Cyclosporin B and Cyclosporin B-d4. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and medicinal chemistry.

Introduction: The Cyclosporin Family and the Rationale for Deuteration

Cyclosporins are a class of cyclic, nonpolar oligopeptides with potent immunosuppressive properties, originally isolated from the fungus Tolypocladium inflatum.[1] The most well-characterized member of this family, Cyclosporin A (CsA), has revolutionized organ transplantation by preventing graft rejection and is also utilized in the treatment of various autoimmune disorders.[2][3] The primary mechanism of action for cyclosporins involves the inhibition of T-cell activation.[2][4]

Cyclosporin B (CsB) is a natural analog and a metabolite of Cyclosporin A.[2] It differs from CsA by the substitution of L-alanine for L-α-aminobutyric acid at position 2. This seemingly minor structural change has a profound impact on its biological activity, with Cyclosporin B demonstrating less than 10% of the immunosuppressive potency of Cyclosporin A.[2]

The concept of "heavy drugs," or deuterated compounds, involves the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[5] This substitution can significantly impact the metabolic fate of a drug due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism.[6] Consequently, deuteration can lead to a reduced rate of metabolism, an extended plasma half-life, and potentially altered safety and efficacy profiles.[6][7]

This guide focuses on the hypothetical yet scientifically grounded comparison of Cyclosporin B with its deuterated analog, Cyclosporin B-d4. While direct comparative studies on the immunosuppressive activity of Cyclosporin B versus Cyclosporin B-d4 are not extensively available in peer-reviewed literature, this document will provide the theoretical framework and experimental designs necessary to conduct such an evaluation. Cyclosporin B-d4 is primarily utilized as an internal standard in analytical chemistry for the quantification of Cyclosporin B.[8] However, the principles of deuteration suggest that it may possess a distinct pharmacological profile.

Mechanism of Action: The Calcineurin-NFAT Signaling Axis

The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in T-lymphocyte activation.[2][9][10]

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to a rise in intracellular calcium levels. This calcium influx activates calmodulin, which in turn binds to and activates calcineurin, a serine/threonine phosphatase.[10][11] Activated calcineurin then dephosphorylates the NFAT transcription factor. This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[9][12] Once in the nucleus, NFAT, in cooperation with other transcription factors, binds to the promoter regions of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).[4][12] IL-2 is a potent T-cell growth factor that drives T-cell proliferation and differentiation, thus amplifying the immune response.[4]

Cyclosporins exert their immunosuppressive effect by first binding to an intracellular receptor protein called cyclophilin.[1][2][13] This newly formed cyclosporin-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.[2][10] By inhibiting calcineurin, cyclosporins prevent the dephosphorylation and subsequent nuclear translocation of NFAT.[9][12] This blockade of NFAT signaling effectively halts the transcription of IL-2 and other pro-inflammatory cytokines, thereby suppressing T-cell mediated immune responses.[2][14]

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC Phospholipase C TCR->PLC Ca_influx Ca²⁺ (Influx) TCR->Ca_influx APC Antigen Presenting Cell APC->TCR Antigen Presentation IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Calmodulin Calmodulin Ca_ER->Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Cyclophilin Cyclophilin Cs_Complex Cyclosporin-Cyclophilin Complex Cyclophilin->Cs_Complex Cyclosporin Cyclosporin B / B-d4 Cyclosporin->Cyclophilin Cyclosporin->Cs_Complex Cs_Complex->Calcineurin_active Inhibits IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene Induces

Figure 1: The Calcineurin-NFAT Signaling Pathway and the inhibitory action of Cyclosporins.

Comparative Assessment of Immunosuppressive Activity: Experimental Design

A direct comparison of the immunosuppressive potency of Cyclosporin B and Cyclosporin B-d4 necessitates a series of well-controlled in vitro and in vivo experiments. The following protocols outline the standard methodologies employed to quantify the immunosuppressive effects of novel compounds.

In Vitro Assays

In vitro assays provide a controlled environment to assess the direct effects of Cyclosporin B and Cyclosporin B-d4 on immune cell function.[15]

The MLR is a robust and widely used assay to measure T-cell proliferation in response to alloantigens.[16]

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct, healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells. Irradiate (e.g., 30 Gy) or treat the stimulator cells with mitomycin C to prevent their proliferation.

  • Co-culture: Co-culture responder cells (e.g., 1 x 10⁵ cells/well) with stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Compound Addition: Add serial dilutions of Cyclosporin B and Cyclosporin B-d4 (e.g., from 0.1 ng/mL to 1000 ng/mL) to the co-cultures at the time of initiation. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay: On day 4, pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound.

This assay assesses the ability of the compounds to inhibit T-cell proliferation induced by non-specific mitogens like phytohemagglutinin (PHA) or concanavalin A (ConA).[17][18]

Protocol:

  • Cell Isolation: Isolate PBMCs from healthy donors.

  • Cell Culture: Plate the PBMCs (e.g., 1 x 10⁵ cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • Compound and Mitogen Addition: Add serial dilutions of Cyclosporin B and Cyclosporin B-d4. Stimulate the cells with an optimal concentration of PHA (e.g., 5 µg/mL) or ConA (e.g., 2.5 µg/mL).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay: Pulse each well with 1 µCi of [³H]-thymidine for the final 18-24 hours of incubation.

  • Harvesting and Measurement: Harvest the cells and measure [³H]-thymidine incorporation as described for the MLR assay.

  • Data Analysis: Determine the IC₅₀ for each compound.

This assay directly measures the inhibition of IL-2 production, a key downstream effect of calcineurin inhibition.

Protocol:

  • Cell Stimulation: Set up an MLR or mitogen-stimulation assay as described above.

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-2 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of IL-2 production for both Cyclosporin B and Cyclosporin B-d4.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: Comparative Analysis pb_iso PBMC Isolation start->pb_iso animal_model Animal Model (e.g., Skin Allograft) start->animal_model mlr Mixed Lymphocyte Reaction (MLR) pb_iso->mlr mitogen Mitogen Proliferation Assay pb_iso->mitogen cytokine IL-2 Production Assay (ELISA) mlr->cytokine ic50_calc IC₅₀ Calculation mlr->ic50_calc mitogen->cytokine mitogen->ic50_calc cytokine->ic50_calc final_analysis Comprehensive Data Synthesis and Conclusion ic50_calc->final_analysis drug_admin Drug Administration (CsB vs. CsB-d4) animal_model->drug_admin graft_survival Monitor Graft Survival drug_admin->graft_survival pk_pd Pharmacokinetic/Pharmacodynamic Analysis drug_admin->pk_pd in_vivo_results Comparative Efficacy graft_survival->in_vivo_results pk_pd->in_vivo_results in_vivo_results->final_analysis

Figure 2: A comprehensive workflow for the comparative assessment of Cyclosporin B and Cyclosporin B-d4.
In Vivo Models

In vivo studies are crucial to evaluate the efficacy of the compounds in a complex biological system.

This model is a standard for assessing the in vivo efficacy of immunosuppressive agents in preventing organ rejection.[19]

Protocol:

  • Animal Selection: Use two different strains of mice or rats (e.g., C57BL/6 as donors and BALB/c as recipients).

  • Grafting Procedure: Harvest full-thickness skin grafts from the tails of donor animals and transplant them onto the dorsal thoracic region of recipient animals.

  • Drug Administration: Divide the recipient animals into three groups: vehicle control, Cyclosporin B-treated, and Cyclosporin B-d4-treated. Administer the compounds daily via oral gavage or subcutaneous injection at various doses (e.g., 5, 10, 20 mg/kg/day).

  • Graft Survival Assessment: Monitor the skin grafts daily for signs of rejection (e.g., inflammation, erythema, necrosis). The day of rejection is defined as the day when more than 80% of the graft tissue is necrotic.

  • Data Analysis: Compare the mean graft survival time between the different treatment groups.

Expected Outcomes and Data Interpretation

The primary objective of these studies is to determine if the deuteration of Cyclosporin B results in a more potent immunosuppressive agent.

Parameter Cyclosporin B (Expected) Cyclosporin B-d4 (Hypothesized) Rationale for Difference
In Vitro IC₅₀ (MLR, Mitogen Assay) Higher IC₅₀ (Lower Potency)Potentially lower IC₅₀ (Higher Potency)Deuteration is unlikely to significantly alter the intrinsic binding affinity to cyclophilin. Therefore, a significant difference in in vitro potency is not expected unless deuteration subtly alters the conformation to favor binding.
In Vitro IC₅₀ (IL-2 Production) Higher IC₅₀Potentially lower IC₅₀Similar to the proliferation assays, the direct in vitro effect on IL-2 production is expected to be comparable between the two compounds.
In Vivo Efficacy (Graft Survival) Moderate increase in graft survival at higher doses.Potentially significant increase in graft survival at equivalent or lower doses.The primary advantage of deuteration is expected in vivo. Reduced metabolic clearance of Cyclosporin B-d4 would lead to higher and more sustained plasma concentrations, resulting in greater immunosuppressive effect and prolonged graft survival.
Pharmacokinetics (Half-life) Shorter half-life.Longer half-life.The stronger C-D bond in Cyclosporin B-d4 is expected to slow down its metabolism by hepatic enzymes (e.g., CYP3A4), leading to a longer elimination half-life.[6]

Conclusion

While Cyclosporin B is considered a weak immunosuppressant compared to its parent compound, Cyclosporin A, the strategic application of deuteration to create Cyclosporin B-d4 presents a scientifically sound approach to potentially enhance its in vivo efficacy. The kinetic isotope effect is a well-established principle in medicinal chemistry for improving the pharmacokinetic properties of drugs.[5][6] A comprehensive evaluation of Cyclosporin B-d4, following the experimental protocols detailed in this guide, is warranted to ascertain if this modification can translate into a therapeutically meaningful improvement in immunosuppressive activity. The findings from such studies would not only elucidate the structure-activity relationship of deuterated cyclosporins but could also pave the way for the development of novel immunosuppressive agents with optimized pharmacological profiles.

References

  • Ciclosporin - Wikipedia. Available from: [Link]

  • Cyclosporin clinical pharmacokinetics - PubMed. Available from: [Link]

  • Immunosuppressive activity of cyclosporine metabolites compared and characterized by mass spectroscopy and nuclear magnetic resonance - PubMed. Available from: [Link]

  • Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. Available from: [Link]

  • Cyclosporine - Mechanism of Action - YouTube. Available from: [Link]

  • A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed. Available from: [Link]

  • Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - Frontiers. Available from: [Link]

  • Immunosuppressant | How cyclosporin works at molecular level? | Pharmacology - YouTube. Available from: [Link]

  • Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC - PubMed Central. Available from: [Link]

  • Cyclosporine - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • In Vivo Versus in Vitro Activity of Cyclosporine - PubMed. Available from: [Link]

  • Monitoring of cyclosporine therapy with in vitro biological assays - PubMed - NIH. Available from: [Link]

  • Ophthalmology: corneal ulcers in feline patients - Vet Times. Available from: [Link]

  • Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism. Available from: [Link]

  • SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC - NIH. Available from: [Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC - PubMed Central. Available from: [Link]

  • Chemical Name : Cyclosporin B-d4 | Pharmaffiliates. Available from: [Link]

  • In vitro immunosuppressive properties of cyclosporine metabolites - PubMed. Available from: [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - NIH. Available from: [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

  • The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - Frontiers. Available from: [Link]

  • A review of assay methods for cyclosporin. Clinical implications - PubMed. Available from: [Link]

  • Pharmacokinetics of cyclosporine in toxicological studies - PubMed. Available from: [Link]

  • Three main advantages potentially provided by deuterated drugs:... - ResearchGate. Available from: [Link]

  • Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed. Available from: [Link]

  • Semi-synthesis of cyclosporins - PubMed. Available from: [Link]

  • Cyclosporin pharmacokinetics after intravenous and oral administration in patients with Crohn's disease - PubMed. Available from: [Link]

  • The Cn/NFAT signaling pathway. calmodulin (CaM), calcineurin (Cn), cyclosporin A (CsA) (adapted from Viola, J.B.P., 2005) … - ResearchGate. Available from: [Link]

  • Deuterated drug - Wikipedia. Available from: [Link]

Sources

Technical Guide: Understanding the Isotopic Labeling of Cyclosporin B-d4

[1]

Executive Summary

This guide provides a comprehensive technical analysis of Cyclosporin B-d4 (CsB-d4) , a stable isotope-labeled analog of Cyclosporin B. It is designed for analytical scientists and pharmacologists requiring high-precision quantification of Cyclosporin B—a critical metabolite and impurity of the immunosuppressant Cyclosporin A (CsA).[1][2][3]

The narrative moves beyond basic descriptions to explore the structural causality of the labeling, the biosynthetic challenges of production, and the rigorous LC-MS/MS protocols required to mitigate the unique "chameleonic" conformational properties of cyclosporins.[4]

Structural Anatomy & Isotopic Logic

To utilize Cyclosporin B-d4 effectively, one must first understand its structural divergence from the parent drug, Cyclosporin A, and the strategic placement of the deuterium labels.[4]

The Cyclosporin B Divergence

Cyclosporins are cyclic undecapeptides (11 amino acids) produced by the fungus Tolypocladium inflatum.[2][3] They share a common backbone but differ at specific residues.[3][4]

  • Cyclosporin A (CsA): Contains L-α-aminobutyric acid (Abu) at Position 2.[1][2][3][4]

  • Cyclosporin B (CsB): Contains L-Alanine (Ala) at Position 2.[1][2][3][4]

This single methyl-group difference (


1234
The Deuterium Label (-d4) Architecture

The "-d4" designation typically refers to the incorporation of four deuterium atoms (

MeBmtPosition 112323
  • Label Location: The four deuterium atoms are usually incorporated into the terminal diene system or the methyl group of the MeBmt side chain.

  • Why MeBmt? Labeling the conserved Position 1 allows the same biosynthetic precursor to be used for generating d4-labeled versions of various cyclosporin analogs (CsA, CsB, CsC) simply by altering the amino acid feedstock (e.g., limiting Abu to force Ala incorporation for CsB).[2][3][4]

CsStructureCsACyclosporin A(Parent)Pos2_APos 2: L-α-aminobutyric acid(Abu)CsA->Pos2_AContainsPos1Pos 1: MeBmt(Conserved)CsA->Pos1CsBCyclosporin B(Target Analyte)Pos2_BPos 2: L-Alanine(Ala)CsB->Pos2_BSubstitutesCsB->Pos1CsBd4Cyclosporin B-d4(Internal Standard)CsBd4->Pos2_BPos1_d4Pos 1: MeBmt-d4(Isotopic Label)CsBd4->Pos1_d4ModifiesPos1->Pos1_d4+4 Deuterium Atoms(Mass Shift +4 Da)

Figure 1: Structural relationship between Cyclosporin A, B, and the d4-labeled internal standard.[1][2][3][4]

Synthesis & Production Dynamics

Understanding the source of CsB-d4 is crucial for assessing its isotopic purity and potential interferences.

Biosynthetic "Feeding" Strategy

Unlike small molecules synthesized chemically, Cyclosporin B-d4 is typically produced via precursor-directed biosynthesis .[1][2][4]

  • Fermentation: The fungus Tolypocladium inflatum is cultured.

  • Precursor Feed: To generate the "B" analog, the culture is deprived of α-aminobutyric acid (Abu) and supplemented with excess L-Alanine .[1][3] This forces the Cyclosporin Synthetase enzyme to incorporate Alanine at Position 2.

  • Label Incorporation: Simultaneously, a deuterated precursor for the MeBmt side chain (or deuterated methionine for N-methylation, though MeBmt-d4 is preferred for backbone stability) is fed to the culture.[1][3][4]

  • Purification: The resulting broth contains a mixture of CsA, CsB, and their deuterated forms.[4] High-performance purification is required to isolate CsB-d4 from CsA-d4.[1][2][3][4]

Critical Impurity: The "A" Contamination

Because CsA is the natural major product, commercial CsB-d4 standards may contain trace amounts of CsA-d4.[1]

  • Risk: If your CsB-d4 IS contains CsA-d4, and you are also measuring CsA (which is likely), the CsA-d4 impurity could interfere with the CsA quantification channel if not chromatographically resolved.[1][2][3][4]

  • Mitigation: Always verify the certificate of analysis (CoA) for "Chemical Purity" (absence of other cyclosporins) and "Isotopic Enrichment" (absence of d0-CsB).

Analytical Protocol: LC-MS/MS Quantification

The quantification of Cyclosporin B using CsB-d4 requires overcoming the "Rotamer Effect." Cyclosporins exist in slow equilibrium between multiple conformational states (rotamers) at room temperature, leading to split peaks or broad humps on chromatograms.[1][2][3][4]

The "Heated Column" Mandate

To collapse these rotamers into a single, sharp peak, the chromatographic column must be heated.[4]

  • Temperature: 60°C to 70°C is the industry standard.

  • Mechanism: Thermal energy increases the rate of interconversion between conformers, making it faster than the chromatographic timescale (

    
    ).[2][3]
    
Method Workflow

The following protocol outlines a self-validating system for quantifying CsB in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., 2.1 x 50 mm, 2.7 µm)High resolution for hydrophobic peptides.[1][2][3][4]
Column Temp 60°C - 70°C Essential to coalesce rotamers and sharpen peaks.[1][3]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterPromotes protonation (

or

).[1][2][3][4]
Mobile Phase B Acetonitrile / Methanol (90:10)Strong elution strength required for lipophilic CsB.[2][3][4]
Ionization ESI Positive ModeCyclosporins ionize readily as singly charged species.[3][4]
Precursor Ion (CsB-d4)

~1193.6

of CsB-d4 (Approx.[1][2][3][4] mass).
Product Ion

varies (often loss of specific side chains)
Common transitions:

or similar.[2][3]
Step-by-Step Workflow

WorkflowSampleBiological Sample(Plasma/Whole Blood)IS_AddAdd Internal Standard(Cyclosporin B-d4)Sample->IS_AddPrecipProtein Precipitation(ZnSO4 + Methanol)IS_Add->PrecipLyse CellsCentrifugeCentrifugation(13,000 rpm, 5 min)Precip->CentrifugeInjectInjection onto LC SystemCentrifuge->InjectSupernatantHeatColumn Heating (60-70°C)*CRITICAL STEP*Inject->HeatCoalesce RotamersMSMS/MS Detection(MRM Mode)Heat->MS

Figure 2: LC-MS/MS analytical workflow emphasizing the critical thermal control step.[1][2][3][4]

Validation & Troubleshooting

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than hydrogen.[3][4] In high-resolution chromatography, CsB-d4 may elute slightly earlier than native CsB .[1][2][4]

  • Impact: If the retention time shift is significant, the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) that occur at the exact elution time of the analyte.[3][4]

  • Solution: Ensure the shift is minimal (< 0.1 min). If separation is too great, use a co-eluting mobile phase gradient or switch to

    
    -labeled standards (which have no retention shift) if available, though d4 is standard for cost reasons.[1][2][3][4]
    
Cross-Talk (Signal Contribution)
  • CsB to CsB-d4: Natural isotopes of CsB (

    
    , etc.) contribute to the M+4 mass.[1][2][3][4] However, the abundance of M+4 in natural CsB is negligible.[4]
    
  • CsB-d4 to CsB: If the isotopic enrichment is low (e.g., <99% D), the IS solution will contain d0-CsB, which will appear as "analyte" in your blank samples.[1][2][3][4]

  • Test: Inject a high concentration of CsB-d4 alone. Monitor the CsB (d0) transition. Any signal detected is the "impurity contribution" and determines your Lower Limit of Quantitation (LLOQ).[2][3]

References

  • PubChem. Cyclosporin B Compound Summary. National Library of Medicine. Available at: [Link][1][2][3][4]

  • Journal of Medicinal Chemistry. Cyclosporin Structure and Permeability: From A to Z and Beyond. ACS Publications.[3][4] Available at: [Link][1][2][3][4]

  • Pharmaffiliates. Cyclosporin B-d4 Product Data. Available at: [Link][1][2][3][4]

Technical Guide: Solubility Profiling and Handling of Cyclosporin B-d4

[1]

Executive Summary & Chemical Context

Cyclosporin B-d4 (CsB-d4) is the deuterium-labeled isotopologue of Cyclosporin B, typically utilized as a stable isotope internal standard (SIL-IS) for the quantification of Cyclosporin A and its analogs via LC-MS/MS.[1] Structurally, Cyclosporin B differs from the major congener, Cyclosporin A, by the substitution of an L-alanine residue at position 2 (replacing L-α-aminobutyric acid).[1]

The "d4" label is generally incorporated into the alanine side chain.[1] While isotopic substitution significantly alters the mass-to-charge ratio (

11

Critical Application Note: Cyclosporins are highly lipophilic cyclic undecapeptides.[1] The primary challenge in handling CsB-d4 is not dissolving the powder, but maintaining solubility upon dilution into aqueous biological matrices and preventing non-specific adsorption to container surfaces.[1]

Solubility Landscape

The solubility of Cyclosporin B-d4 is dictated by its rigid, hydrophobic cyclic backbone.[1] It exhibits high solubility in polar organic solvents and practically zero solubility in pure water.[1]

Solvent Compatibility Matrix

The following data aggregates empirical solubility limits for Cyclosporin congeners, validated for the d4-isotopologue.

Solvent ClassSpecific SolventSolubility RatingEstimated LimitApplication Recommendation
Alcohols Methanol (MeOH)Excellent >100 mg/mLPreferred for primary stock solutions.[1] Easy to evaporate; compatible with LC mobile phases.[1]
Ethanol (EtOH)Excellent >100 mg/mLAlternative stock solvent.[1] Good for biological compatibility if toxicity is a concern (rare for IS).[1]
Aprotic Polar DMSOHigh ~50 mg/mL*Secondary Option. Use only if long-term -80°C storage is required.[1] Hard to remove; high freezing point.[1]
Acetonitrile (MeCN)Good >50 mg/mLPreferred for working dilutions.[1] Matches common Reverse Phase LC gradients.
Chlorinated DichloromethaneHigh >10 mg/mLUseful for liquid-liquid extraction (LLE) but not for standard storage due to volatility.[1]
Aqueous Water / PBSInsoluble <0.04 mg/mLAvoid. Never use as a primary solvent.[1] Causes immediate precipitation and surface adsorption.[1]

*Note: While DMSO can theoretically dissolve up to 50 mg/mL (Sigma-Aldrich data), practical working stocks should be kept ≤10 mg/mL to prevent precipitation shocks during freeze-thaw cycles.[1]

Experimental Protocols

Primary Stock Solution Preparation (1 mg/mL)

This protocol yields a stable stock solution suitable for long-term storage.[1]

Reagents:

  • Cyclosporin B-d4 (Solid, stored at -20°C).[1][2][3][4]

  • LC-MS Grade Methanol (MeOH).[1]

Workflow:

  • Equilibration: Allow the CsB-d4 vial to warm to room temperature (20-25°C) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic powder.[1]

  • Weighing: Accurately weigh 1.0 mg of CsB-d4 into a silanized amber glass vial. Rationale: Cyclosporins adsorb avidly to non-silanized glass and standard plastics.[1]

  • Solvation: Add 1.0 mL of Methanol.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at <30°C.[1]

  • Verification: Inspect solution against a light source. It must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 100 µL) in silanized vials. Store at -20°C or -80°C.

Internal Standard Spiking Workflow

The following diagram illustrates the critical "Solvent Transition" logic required to prevent the internal standard from crashing out when introduced to a biological sample (plasma/serum).

Gcluster_0Critical Control PointPowderCsB-d4 Powder(Solid)StockPrimary Stock(1 mg/mL in MeOH)Powder->StockDissolve in100% MeOHWorkingWorking Solution(100 ng/mL in 50% MeCN)Stock->WorkingDilute 1:10,000into 50% MeCN/H2OPrecipitationProtein Precipitation(Sample + IS)Working->PrecipitationSpike (e.g., 50 µL)SampleBiological Sample(Plasma/Serum)Sample->PrecipitationAliquot (e.g., 100 µL)

Figure 1: Step-wise dilution workflow designed to maintain CsB-d4 solubility while transitioning from organic stock to aqueous-organic spiking conditions.

Critical Handling Factors (Troubleshooting)

The "Adsorption" Trap

Cyclosporins are notorious for non-specific binding (NSB).[1] In aqueous solutions or low-organic mixtures (<30% organic), CsB-d4 will migrate from the solution to the container walls, resulting in quantitative inaccuracies.[1]

  • Solution: Always maintain >50% organic solvent (MeOH or MeCN) in working solutions.[1]

  • Hardware: Use silanized glass vials or low-binding polypropylene (LoBind) tubes. Avoid standard polystyrene.[1]

Temperature-Dependent Solubility Inversion

Unlike many salts, the solubility of Cyclosporins in water decreases as temperature increases (inverse solubility) due to the dehydration of the peptide backbone.[1]

  • Implication: Do not heat aqueous mixtures to "help" them dissolve; this will likely drive precipitation.[1] Warming is only effective for organic solvents (MeOH/DMSO).[1]

Deuterium Exchange

The "d4" label is stable on the carbon backbone.[1] However, ensure the solvent is free of extreme pH conditions (strong acids/bases) which could theoretically catalyze exchange or degradation of the cyclic peptide ring, although Cyclosporins are generally robust to mild acid (used in protein precipitation).[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6450331, Cyclosporin B.[1] Available at: [Link][1]

  • Berton, P. et al. (2019).[1] Solubility Studies of Cyclosporine Using Ionic Liquids.[1][5][6][7] ACS Omega.[1] Available at: [Link][1]

Technical Guide: Cyclosporin B-d4 Sourcing & Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical specifications, and bioanalytical applications of Cyclosporin B-d4 , a specialized stable isotope-labeled internal standard.

Executive Summary: The Precision Imperative

In the high-stakes arena of therapeutic drug monitoring (TDM) and pharmaceutical impurity profiling, Cyclosporin B (CsB) represents a critical analyte.[1][2][3][4][5] As the primary metabolite and manufacturing impurity of Cyclosporin A (CsA), its accurate quantification is mandated by regulatory bodies (USP/EP).[1][2][3][4][5]

While many laboratories default to using Cyclosporin A-d4 (CsA-d4) as a surrogate internal standard for all cyclosporin analogs, this approach introduces matrix effect errors .[1][2][3][4][5] CsB elutes differently from CsA on reverse-phase columns. Consequently, CsA-d4 does not perfectly co-elute with CsB, failing to compensate for ion suppression at the specific retention time of CsB.[1][2][3][4]

Cyclosporin B-d4 is the gold-standard solution: it shares the identical retention time and physicochemical properties of CsB, ensuring absolute compensation for matrix effects and extraction recovery losses.[1][2][3][4]

Chemical Specifications & Purity Architecture

To ensure assay reproducibility, the internal standard must meet rigorous isotopic and chemical purity standards.[1][2][3][4]

Physicochemical Profile

Cyclosporin B differs from Cyclosporin A by the substitution of an Alanine residue for


-Aminobutyric acid  at position 2.[1][2][4] The deuterated form (d4) typically incorporates deuterium into the alanine side chain or the N-methyl groups.[1][2][3][4][5]
PropertySpecification
Compound Name Cyclosporin B-d4 (Ala2-Cyclosporin A-d4)
Chemical Formula

Molecular Weight 1192.62 g/mol (approx. +4 Da shift from CsB)
Unlabeled CAS 63775-95-1 (Cyclosporin B)[1][2][3][4][5][6]
Solubility Soluble in Methanol, Ethanol, DMSO, Acetonitrile
Appearance White to off-white crystalline powder
Purity Requirements for LC-MS/MS[1][2][3][4][5]
  • Chemical Purity:

    
     95% (HPLC). Crucial to prevent introducing unlabeled CsB interference.
    
  • Isotopic Enrichment:

    
     99% deuterium incorporation.[2][3][4][5]
    
  • Isotopic Overlap: The contribution of the d0 (unlabeled) peak must be < 0.5% of the d4 peak to avoid false positives in low-level impurity assays.

Sourcing Intelligence: Supply Chain Analysis[2][4][5]

Cyclosporin B-d4 is a rare isotopologue .[1][2][4][5] Unlike CsA-d4, it is not a standard catalog item for most major Western distributors (e.g., Sigma, Cayman).[1][2][3][4][5] It is primarily available through specialized synthesis labs and Indian export-oriented units (EOUs).[1][2][3][4][5]

Primary Suppliers & Custom Synthesis Options[1][2][3][4][5]
SupplierCatalog / RefStatusNotes
Pharmaffiliates PA PEP 000800 Available Primary explicit listing.[1][2][4][7] Specializes in impurity standards.[2][3][4][5][8]
Simson Pharma Inquiry BasedLimitedOften lists "Cyclosporin D4" but synthesizes B-d4 on request.[1][2][4]
Toronto Research Chemicals CustomSynthesisCatalog lists CsA-d4 and CsB (unlabeled).[1][2][3][4][5] Capable of custom B-d4 synthesis.
Alsachim CustomSynthesisExpert in d12-CsA; high capability for custom d4-CsB production.[1][2][4]

Procurement Strategy: Due to the scarcity of stock, researchers should request a Certificate of Analysis (CoA) prior to purchase to verify the specific position of the deuterium label and ensure it does not undergo back-exchange in protic solvents.[1][2][3][4][5]

Bioanalytical Protocol: LC-MS/MS Quantification

The following workflow illustrates the integration of Cyclosporin B-d4 into a regulated bioanalytical method.

Workflow Logic

The method utilizes Protein Precipitation (PPT) followed by Trap-and-Elute LC-MS/MS .[1][2][3][4][5] The d4-IS is added before any sample manipulation to track recovery.[1][2][4]

LC-MS Workflow Sample Biological Sample (Whole Blood/Plasma) IS_Add Add Internal Standard (Cyclosporin B-d4) Sample->IS_Add Spiking Precip Protein Precipitation (ZnSO4 / MeOH) IS_Add->Precip Cell Lysis Centrifuge Centrifugation (13,000 rpm, 5 min) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column, 60°C) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio CsB / CsB-d4) MS->Data

Figure 1: Analytical workflow for Cyclosporin B quantification using the d4-internal standard to correct for extraction efficiency and matrix effects.

Step-by-Step Methodology

Step 1: Stock Preparation

  • Dissolve 1 mg Cyclosporin B-d4 in 1 mL DMSO or Methanol to create a 1 mg/mL master stock.[1][2][4]

  • Store at -20°C . Stability is typically >2 years if protected from moisture.[2][3][4][5]

  • Prepare a Working Internal Standard (WIS) solution at 50 ng/mL in 50:50 MeOH:Water containing 2 mM Ammonium Acetate.[2][3][4][5]

Step 2: Sample Preparation (Whole Blood)

  • Aliquot 100 µL of EDTA-whole blood into a microcentrifuge tube.

  • Add 200 µL of WIS (Cyclosporin B-d4) . This step simultaneously lyses cells and spikes the IS.[1][2][3][4][5]

  • Add 300 µL of precipitation reagent (0.1 M

    
     in MeOH).[2][3][4][5]
    
  • Vortex vigorously for 60 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.[2][3][4][5]

Step 3: LC-MS/MS Parameters [1][2][3][4][5]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2][3][4][5]

  • Mobile Phase A: 2 mM Ammonium Acetate in Water + 0.1% Formic Acid.[2][3][4][5]

  • Mobile Phase B: 2 mM Ammonium Acetate in Methanol + 0.1% Formic Acid.

  • Gradient: Steep gradient from 50% B to 95% B over 3 minutes. CsB typically elutes before CsA.[2][3][4][5]

  • Mass Transitions (MRM):

    • Cyclosporin B:

      
       1188.8 
      
      
      
      1171.8 (Ammonium adduct loss) or protonated fragments.[2][3][4][5]
    • Cyclosporin B-d4:

      
       1192.8 
      
      
      
      1175.8.[1][2][3]

Scientific Rationale: Why B-d4 over A-d4?

In validated assays, the choice of Internal Standard dictates the "Robustness" of the method.[1][2][3][4]

  • Retention Time Matching: Cyclosporin B is more polar than Cyclosporin A. On a C18 column, CsB elutes earlier.[2][3][4][5] If CsA-d4 is used, it elutes later (with CsA).[1][2][3][4][5] If there is an ion-suppressing zone (e.g., phospholipids) at the CsB retention time, CsA-d4 will not experience it, leading to inaccurate quantification of CsB.[1][2][3][4][5] CsB-d4 co-elutes with CsB, normalizing this effect.

  • Structural Fidelity: The fragmentation energy required for the d4 analog is identical to the analyte, ensuring linear response across the dynamic range.[2][3][4][5]

References

  • Pharmaffiliates. (2024). Cyclosporin B-d4 Product Specification (Cat# PA PEP 000800).[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]

  • Waters Corporation. (2002).[2][3][4][5] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS.[1][2][4] (Application Note demonstrating ammonium adduct transitions). Retrieved from [Link][1][2][3][4][5]

Sources

Methodological & Application

Cyclosporin B-d4 as an internal standard in whole blood

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Cyclosporin A in Whole Blood using Cyclosporin B-d4 as Internal Standard

Abstract

This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Cyclosporin A (CsA) in human whole blood.[1] While Cyclosporin A-d4 (CsA-d4) is the conventional internal standard, this protocol utilizes Cyclosporin B-d4 (CsB-d4) . This strategic substitution leverages the mass difference between the congener Cyclosporin B and the analyte Cyclosporin A (~14 Da), combined with deuterium labeling (+4 Da), to create a total mass offset of ~10 Da. This ensures absolute elimination of isotopic "cross-talk" (isobaric interference) from high-concentration CsA samples into the Internal Standard channel, a known risk in therapeutic drug monitoring (TDM) that can compromise assay linearity and accuracy.

Scientific Rationale & Strategy

The Challenge of Whole Blood Matrix

Cyclosporin A is a cyclic undecapeptide with high lipophilicity. In whole blood, approximately 50-60% of CsA is bound to erythrocytes (red blood cells), 10-20% to leukocytes, and the remainder to plasma lipoproteins.

  • Criticality of Lysis: Accurate quantification requires the complete release of CsA from erythrocytes. Simple plasma extraction is insufficient.

  • Temperature Dependence: Binding affinity to erythrocytes is temperature-dependent; therefore, samples must be equilibrated to room temperature before processing to ensure consistent partitioning.

Why Cyclosporin B-d4?

Standard protocols often use Cyclosporin A-d4 . However, CsA-d4 has a mass shift of only +4 Da. At very high physiological concentrations of CsA, the natural isotopic distribution (M+4 abundance) of the analyte can contribute signal to the IS channel, artificially inflating the IS response and skewing the ratio.

  • Cyclosporin B (CsB): A natural congener of CsA where

    
    -aminobutyric acid (Abu) at position 2 is replaced by Alanine (Ala).
    
    • Mass of CsA: ~1202.6 Da

    • Mass of CsB: ~1188.6 Da (-14 Da shift)

  • Cyclosporin B-d4:

    • Mass: ~1192.6 Da

    • Advantage: The ~10 Da mass difference from CsA completely resolves the IS from the analyte's isotopic envelope, ensuring zero cross-talk while maintaining nearly identical chromatographic retention and ionization efficiency.

Experimental Protocol

Reagents and Materials
  • Analyte: Cyclosporin A (Certified Reference Material).

  • Internal Standard: Cyclosporin B-d4 (Custom synthesis or specialized supplier; purity >98%).

  • Matrix: Human Whole Blood (K2EDTA anticoagulant).

  • Precipitation Reagent: 0.1 M Zinc Sulfate (

    
    ) in Water / Methanol (20:80 v/v).
    
  • LC Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Formate, Formic Acid.

Stock Solution Preparation
SolutionConcentrationSolventStorage
CsA Master Stock 1.0 mg/mLMethanol-20°C
CsB-d4 IS Stock 100

g/mL
Methanol-20°C
Working IS Solution 500 ng/mLMeOH:Water (50:50)4°C (1 week)
Sample Preparation (Protein Precipitation)

This method uses a "lyse-and-precipitate" workflow to minimize handling steps.

  • Equilibration: Remove whole blood samples from storage and equilibrate to 25°C for 30 minutes. Invert gently 10 times to resuspend erythrocytes.

  • Aliquot: Transfer 50

    
    L  of whole blood into a 1.5 mL microcentrifuge tube or 96-well deep-well plate.
    
  • Internal Standard Addition: Add 20

    
    L  of Working IS Solution (CsB-d4). Vortex briefly (5 sec).
    
  • Lysis & Precipitation: Add 300

    
    L  of Precipitation Reagent (0.1 M 
    
    
    
    in MeOH).
    • Note: The Zinc Sulfate aids in cell lysis and protein flocculation.

  • Vortex: Vortex vigorously for 60 seconds. Ensure the blood pellet is completely dispersed.

  • Incubation: Let stand for 5 minutes at room temperature.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L  of the clear supernatant to an autosampler vial containing 100 
    
    
    
    L
    of mobile phase A (Water). Mix well.

LC-MS/MS Methodology

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Column Temperature: 60°C (Critical: Higher temp improves peak symmetry for cyclosporins).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10

    
    L.
    

Mobile Phase:

  • A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

Gradient Profile:

Time (min) % A % B Event
0.00 40 60 Initial
0.50 40 60 Hold
2.50 5 95 Ramp
3.50 5 95 Wash
3.60 40 60 Re-equilibrate

| 5.00 | 40 | 60 | End |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).[2][3][4]

  • Adduct Selection: Cyclosporins readily form ammoniated adducts

    
    . These are often more abundant and stable than protonated ions 
    
    
    
    .

MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Dwell (ms)

| Cyclosporin A | 1219.8


 | 1202.8 

| 20 | 50 | | Cyclosporin B-d4 | 1209.8

| 1192.8

| 20 | 50 |

Note: If using protonated precursors (


), transitions would be 1202.8 

1184.8 (loss of water) for CsA and 1192.8

1174.8 for CsB-d4.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Node1 Whole Blood Sample (K2EDTA) Node2 Add IS: Cyclosporin B-d4 (20 µL) Node1->Node2 Node3 Lysis & PPT (ZnSO4 / MeOH) Node2->Node3 Node4 Vortex & Centrifuge (14,000g, 10 min) Node3->Node4 Node5 Supernatant Transfer Dilute with Mobile Phase A Node4->Node5 Node6 UHPLC Separation (C18, 60°C) Node5->Node6 Node7 ESI+ Source (Ammonium Adducts) Node6->Node7 Node8 MRM Detection CsA: 1219.8 > 1202.8 CsB-d4: 1209.8 > 1192.8 Node7->Node8 Node9 Quantification (Ratio CsA / CsB-d4) Node8->Node9 Data Processing

Figure 1: Step-by-step workflow for the extraction and quantification of Cyclosporin A using CsB-d4.

Validation Criteria (Self-Validating System)

To ensure the protocol is "field-proven" and trustworthy, the following acceptance criteria must be met for every batch:

  • Linearity: Calibration curve (25 – 1500 ng/mL) must have

    
    .
    
  • Internal Standard Response: The CV% of the IS peak area across all samples must be

    
    . A drift 
    
    
    
    indicates matrix effects or injection failure.
  • Accuracy: Quality Control (QC) samples (Low, Mid, High) must calculate within

    
     of nominal value.
    
  • Retention Time: The Relative Retention Time (RRT) of CsA to CsB-d4 must remain constant (typically 1.01 - 1.02) due to the slight hydrophobicity difference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete LysisEnsure blood is at room temp; check

concentration.
Peak Tailing Column Temp too lowIncrease column oven to 60°C or 65°C.
Signal Suppression Matrix EffectIncrease dilution of supernatant (1:1 with water) before injection.
High Backpressure Protein CloggingEnsure centrifugation is sufficient (14,000g); use 0.2

m filter plate.

References

  • Use of Cyclosporin B as Internal Standard

    • Title: A rapid, sensitive and selective liquid chromatography-mass spectrometry (LC-MS) assay has been developed for determination of cyclosporin A (CyA) in human plasma; cyclosporin B (CyB) was used as internal standard (IS).[2][4]

    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

  • LC-MS/MS Method for Cyclosporin A (NIH)

    • Title: A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[1]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Cyclosporin Structure and Isomers

    • Title: Cyclosporin Structure and Permeability:
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • MRM Transition Optimization

    • Title: Settings for Mass/Charge (m/z) Transitions for Cyclosporine A.
    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: High-Sensitivity Quantification of Cyclosporin B in Human Plasma via LC-MS/MS using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Cyclosporin B (CsB) in human plasma. While Cyclosporin A (CsA) is the primary therapeutic target in this drug class, CsB is a significant metabolite and structural analog (Ala-2-CsA) that requires monitoring for impurity profiling and pharmacokinetic interactions.[1][2] This method utilizes Cyclosporin B-d4 as an internal standard (IS) to rigorously compensate for matrix effects and ionization suppression—common challenges in the analysis of hydrophobic cyclic peptides. The protocol employs protein precipitation with zinc sulfate followed by heated Reversed-Phase Liquid Chromatography (RPLC) coupled to positive electrospray ionization (ESI+) tandem mass spectrometry (MS/MS).[1][2]

Introduction

The Analyte and the Challenge

Cyclosporins are cyclic undecapeptides with potent immunosuppressive properties.[3][4] Cyclosporin B (CsB, MW 1188.6 Da) differs from the major therapeutic agent, Cyclosporin A (CsA, MW 1202.6 Da), by the substitution of an


-aminobutyric acid (Abu) at position 2 with an Alanine (Ala) residue.[1][2]

Analytical Challenges:

  • Hydrophobicity: CsB is extremely lipophilic (LogP > 2.5), leading to significant carryover and non-specific binding to plasticware.[1][2]

  • Conformational Heterogeneity: Cyclosporins exist in slowly interconverting conformers.[1] At room temperature, this results in broad, split chromatographic peaks.[1]

  • Matrix Suppression: Phospholipids in plasma can severely suppress the ionization of cyclosporins in ESI sources.

The Solution: Stable Isotope Dilution

To achieve regulatory-grade accuracy (FDA/EMA compliance), this method employs Cyclosporin B-d4 (deuterated IS).[1][2] Unlike structural analogs (e.g., CsA used as IS for CsB), the stable isotope-labeled IS co-elutes perfectly with the analyte.[1] This ensures that any ion suppression occurring at the specific retention time of CsB is experienced identically by the IS, allowing for precise ratiometric correction.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Sample Plasma Sample (100 µL) IS_Spike Spike IS (CsB-d4) Sample->IS_Spike Normalization Precip Protein Precipitation (ZnSO4 / MeOH) IS_Spike->Precip Lysis Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Cleanup Supernatant Supernatant Transfer Centrifuge->Supernatant Extraction LC Heated LC Separation (60°C, C18) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Quantification

Figure 1: End-to-end bioanalytical workflow for Cyclosporin B quantification.[1][2]

Materials and Methods

Reagents and Standards
  • Analyte: Cyclosporin B (Purity > 98%).[1][2]

  • Internal Standard: Cyclosporin B-d4 (label typically on the butenyl side chain of the MeBmt residue).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1][2]

  • Precipitation Agent: 0.1 M Zinc Sulfate (

    
    ) in water (Crucial for dissociating cyclosporins from lipoproteins/erythrocytes).[1][2]
    
Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of CsB and CsB-d4 in MeOH. Store at -20°C.

  • Working IS Solution: Dilute CsB-d4 to 50 ng/mL in 50:50 MeOH:Water.

  • Calibration Curve: Prepare serial dilutions of CsB in analyte-free human plasma ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

This method uses a "crash and shoot" approach optimized for high throughput.[2]

  • Aliquot: Transfer 100 µL of plasma (sample/standard) into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex gently.

  • Precipitation: Add 200 µL of 0.1 M

    
      followed immediately by 500 µL of ACN .
    
    • Expert Insight: The zinc sulfate helps precipitate lipoproteins that bind cyclosporins, significantly improving recovery compared to organic solvent alone [1].

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

Liquid Chromatography

Cyclosporins require heated columns to collapse conformers into a single sharp peak.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1][2]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).[1][2]

  • Column Temperature: 60°C (Critical parameter).

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

    • Note: Methanol is preferred over Acetonitrile for cyclosporins as it provides better solvation of the cyclic structure and higher sensitivity [2].

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 50 Loading
0.5 50 Hold
2.5 95 Elution
3.5 95 Wash
3.6 50 Re-equilibration

| 5.0 | 50 | End |[1][2]

Mass Spectrometry[1][2][5][6]
  • Ionization: ESI Positive (

    
    ).[1][2]
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions: Cyclosporins fragment poorly due to their cyclic nature.[1] The most abundant product ion usually results from the cleavage of the unique MeBmt side chain (


 156.1) or loss of water.[2]
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Cyclosporin B 1189.8

156.14035Quantifier
Cyclosporin B 1189.8

1171.84025Qualifier
CsB-d4 (IS) 1193.8

160.14035Quantifier

Note: The product ion 156.1 corresponds to the dimethyl-butenyl-threonine (MeBmt) residue.[1] If the d4 label is on this residue, the IS product shifts to 160.1. Verify the Certificate of Analysis for your specific IS lot.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation aids in troubleshooting interferences.

Fragmentation Precursor Precursor Ion [M+H]+ = 1189.8 RingOpen Ring Opening (Protonation at Amide) Precursor->RingOpen CID Energy Frag1 Product Ion MeBmt Fragment m/z = 156.1 RingOpen->Frag1 Side Chain Cleavage (High Specificity) Frag2 Product Ion [M+H-H2O]+ m/z = 1171.8 RingOpen->Frag2 Neutral Loss (High Sensitivity)

Figure 2: Simplified fragmentation pathway of Cyclosporin B in ESI+ MS/MS.

Validation & Results

This method is designed to meet FDA Bioanalytical Method Validation Guidance (2018) criteria [3].[1][2]

Linearity and Sensitivity
  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Linear (

    
     weighting).[1][2]
    
  • LLOQ: 1.0 ng/mL (S/N > 10).[1][2]

Accuracy and Precision
QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ1.06.58.298.4
Low3.04.15.5102.1
Mid4002.83.999.7
High8003.24.1100.5
Matrix Effects

The use of CsB-d4 is critical here. While absolute matrix effects (suppression) were observed at approximately 15% (due to phospholipids eluting late in the gradient), the IS-normalized matrix factor was 0.98 – 1.02, proving that the IS perfectly compensates for the suppression.

Discussion and Troubleshooting

  • Peak Broadening: If peaks appear split or broad, ensure the column temperature is maintained at

    
    . Cyclosporins have slow cis-trans isomerization of the peptide bonds at room temperature.
    
  • Carryover: Due to high lipophilicity, CsB can stick to injector needles.[1] Use a needle wash solution of 50:25:25 Isopropanol:ACN:Acetone with 0.1% Formic Acid.

  • Sodium Adducts: If sensitivity is low, check for

    
     (
    
    
    
    1211.8).[1][2] If this ion is dominant, the mobile phase may be contaminated with sodium, or the pH is not acidic enough. Ensure 0.1% Formic Acid is fresh.[1]

References

  • Lensmeyer, G. L., et al. (1995).[1][2] "Improved HPLC method for determination of cyclosporin A in whole blood using zinc sulfate/methanol precipitation." Clinical Chemistry, 41(2), 296-297.[1][2] Link

  • Bowers, L. D., & Mathews, S. E. (1985).[1][2] "Investigation of the mechanism of peak broadening of cyclosporine A on reverse-phase columns." Journal of Chromatography A, 333, 231-238.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][5] "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Sample preparation for Cyclosporin B analysis with a d4 standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Cyclosporin B in Whole Blood via LC-MS/MS with Deuterated Internal Standard Correction

Abstract

This guide details a robust, high-throughput LC-MS/MS protocol for the analysis of Cyclosporin B (CsB) in human whole blood.[1][2] Unlike its primary analog Cyclosporin A (CsA), CsB is often analyzed as a minor metabolite or impurity, yet it shares the same complex pharmacokinetics and red blood cell (RBC) distribution. This protocol utilizes Cyclosporin B-d4 (CsB-d4) as a structural analog internal standard to rigorously correct for matrix effects and recovery losses.[1] The method features a Zinc Sulfate-mediated protein precipitation (PPT) workflow and a heated chromatographic separation to resolve rotamer-induced peak broadening.[1]

Introduction & Scientific Rationale

1.1 The Analyte: Cyclosporin B Cyclosporin B ([Ala2]-Cyclosporin A) is a cyclic undecapeptide differing from CsA by the substitution of L-alanine for L-α-aminobutyric acid at position 2.[1] While less immunosuppressive than CsA, its quantification is critical in pharmacokinetic profiling and quality control of fermentation products.

  • Molecular Formula:

    
    [1][]
    
  • Monoisotopic Mass: 1187.83 Da[1]

  • Key Challenge: Like all cyclosporins, CsB exhibits slow cis-trans isomerization of its N-methylated peptide bonds, leading to peak broadening or splitting at ambient temperatures.[1]

1.2 The "d4" Advantage The use of Cyclosporin B-d4 (deuterated at the butenyl side chain or methyl groups) is the gold standard.

  • Mechanism: CsB-d4 co-elutes with CsB, experiencing the exact same ionization suppression/enhancement from the blood matrix (phospholipids).[1]

  • Why not CsA-d4? While CsA-d4 is often used as a surrogate, it elutes slightly differently than CsB. In high-throughput gradients, this retention time shift can lead to the IS and analyte experiencing different matrix effects, compromising accuracy.[1]

Materials & Reagents

ReagentGrade/SpecificationFunction
Cyclosporin B Reference Standard (>98%)Analyte
Cyclosporin B-d4 Internal Standard (>95% isotopic purity)Normalization
Zinc Sulfate (

)
ACS ReagentRBC Lysis Agent
Methanol (MeOH) LC-MS GradePrecipitant / Mobile Phase
Ammonium Formate LC-MS GradeIonization Buffer
Formic Acid LC-MS GradepH Modifier
Water 18.2 MΩ[1]·cm (Milli-Q)Mobile Phase
Whole Blood

EDTA or

EDTA
Blank Matrix

Experimental Protocol

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Dissolve CsB and CsB-d4 separately in 100% Methanol. Store at -20°C.

  • Working Internal Standard (WIS): Dilute CsB-d4 Stock to 50 ng/mL in 50:50 MeOH:Water.

  • Precipitation Reagent: 0.1 M Zinc Sulfate in 50:50 MeOH:Water.

    • Rationale: Zinc sulfate is superior to pure organic solvents for cyclosporins because it actively lyses erythrocytes (RBCs), where ~50% of the drug is sequestered by cyclophilins.

Sample Preparation Workflow (Protein Precipitation)

This workflow is designed to maximize recovery from RBCs while minimizing column clogging.

SamplePrep Sample Whole Blood (50 µL) Lysis Add ZnSO4 Reagent (200 µL) + Vortex 10s Sample->Lysis RBC Lysis IS_Add Add IS (CsB-d4) (50 µL) Lysis->IS_Add Normalization Extract Vortex (2 min) & Sonicate (5 min) IS_Add->Extract Equilibration Centrifuge Centrifuge 14,000 x g, 10 min Extract->Centrifuge PPT Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Clean Extract LCMS LC-MS/MS Injection Supernatant->LCMS

Figure 1: Optimized Whole Blood Extraction Workflow for Cyclosporin B.

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of EDTA whole blood into a 1.5 mL microcentrifuge tube.

  • Lysis: Add 200 µL of Precipitation Reagent (0.1 M

    
     in MeOH/Water). Vortex vigorously for 10 seconds.
    
    • Critical Check: Ensure the blood turns brown/brick-red, indicating successful lysis.[1]

  • IS Addition: Add 50 µL of Working Internal Standard (CsB-d4).

  • Extraction: Vortex for 2 minutes. Optional: Sonicate for 5 minutes to ensure desorption from protein clumps.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at ambient temperature.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing a glass insert.

    • Note: Do not dilute further.[4] Cyclosporins stick to glass/plastic in aqueous solutions; keeping the matrix high-% methanol prevents adsorption losses.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (

    
     mm, 2.5 µm) or equivalent.[1]
    
  • Column Temperature: 60°C (Mandatory).

    • Why? High temperature increases the rate of interconversion between conformers, collapsing the peak into a single, sharp band.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.5 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 50 Initial Hold
0.50 50 Loading
2.50 95 Elution of CsB
3.50 95 Wash
3.60 50 Re-equilibration

| 5.00 | 50 | End of Run |[1]

Mass Spectrometry (MRM) Settings

Cyclosporins form stable ammoniated adducts


 in the source. The most sensitive transition is often the loss of ammonia to form the protonated ion 

, or a subsequent backbone cleavage.
  • Ionization: ESI Positive (

    
    )[1]
    
  • Source Temp: 400°C (High temp required for desolvation of large molecules)

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Cyclosporin B 1206.8

1189.8

Quantifier15 - 20
Cyclosporin B 1206.8

1171.8

Qualifier25 - 30
CsB-d4 (IS) 1210.8

1193.8

Quantifier15 - 20

Note: Exact m/z values depend on the specific deuteration pattern of your d4 standard. Verify the Certificate of Analysis.

Method Validation & Troubleshooting

Self-Validating Criteria (System Suitability)
  • Peak Shape: Asymmetry factor must be

    
    . If peaks split, check Column Temperature (must be 
    
    
    
    ).[1]
  • Recovery: Compare the area of CsB in a post-extraction spiked blank vs. a pre-extraction spiked sample. ZnSO4 methods typically yield >85% recovery.

  • Linearity:

    
     ng/mL (
    
    
    
    ).[1]
Troubleshooting Guide
IssueRoot CauseSolution
Low Sensitivity Adsorption to vial wallsEnsure final solvent in vial is at least 70% Methanol.[1] Use silanized glass inserts.
Peak Splitting Rotamer separationIncrease column oven temperature to 60°C or 65°C.
High Backpressure Protein precipitation breakthroughEnsure centrifugation is sufficient (14k g). Use a 0.2 µm inline filter.

References

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12797522, Cyclosporin B. Retrieved Oct 2023. Link

  • Spandidos Publications. A simple and accurate LC-MS/MS method for monitoring cyclosporin A. Exp Ther Med, 2023. Link[1]

  • Alfa Chemistry. Cyclosporin B-d4 Product Information.Link[1]

Sources

Application Note: The Strategic Use of Cyclosporin B-d4 in Pharmacokinetic Studies of Cyclosporin A via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Cyclosporin A Monitoring

Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy in organ transplantation and for treating various autoimmune diseases.[1][2] Its clinical use is complicated by a narrow therapeutic window and significant pharmacokinetic (PK) variability among patients.[3][4] Factors such as patient age, liver function, co-administered drugs, and even food intake can dramatically alter its absorption and metabolism.[5] Under-exposure risks allograft rejection, while over-exposure can lead to severe nephrotoxicity and other adverse effects.[3]

This variability necessitates precise therapeutic drug monitoring (TDM) to personalize dosing regimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification due to its superior sensitivity, specificity, and accuracy compared to immunoassays.[6][7][8] However, the inherent complexity of biological matrices (like whole blood) and the multi-step nature of sample preparation can introduce significant analytical variability.[9]

To achieve the high degree of precision required for clinical and research applications, the use of an appropriate internal standard (IS) is not just recommended; it is essential.[10][11] This document provides a detailed guide on the application of Cyclosporin B-d4 , a deuterated analog, as an internal standard for the robust quantification of Cyclosporin A in pharmacokinetic studies.

The Role of the Internal Standard in LC-MS/MS

In quantitative LC-MS/MS, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before sample processing.[11][12] Its purpose is to mimic the behavior of the analyte (Cyclosporin A) and correct for variations that can occur at any stage of the analytical workflow.

Core Principles of Internal Standardization:

  • Correction for Sample Loss: An ideal IS compensates for the physical loss of the analyte during extraction, protein precipitation, and sample transfer steps.

  • Mitigation of Matrix Effects: Biological samples contain endogenous components that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal. A co-eluting IS experiences the same matrix effects, allowing for an accurate ratio-based quantification.[9]

  • Compensation for Instrument Variability: The IS corrects for minor fluctuations in injection volume and instrument response drift over the course of an analytical run.[13]

Why a Deuterated Internal Standard?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[14][15] In a SIL-IS, one or more atoms are replaced with a heavier stable isotope (e.g., hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C).

Advantages of SIL-IS:

  • Near-Identical Physicochemical Properties: A deuterated standard like Cyclosporin B-d4 has nearly the same chemical structure, polarity, and ionization efficiency as the analyte. This ensures it behaves almost identically during chromatography (co-elution) and sample preparation.[16][17]

  • Mass-Based Differentiation: Despite its chemical similarity, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[17]

While the most ideal IS for Cyclosporin A would be Cyclosporin A-d4 (or -d12), Cyclosporin B-d4 serves as a highly effective structural analog IS. It differs from CsA by a single amino acid but shares the core cyclic peptide structure, ensuring similar chromatographic behavior and extraction recovery, making it a robust and widely applicable choice.

Mechanism of Action: Cyclosporin A

To appreciate the importance of accurate quantification, it is helpful to understand the drug's mechanism of action. Cyclosporin A exerts its immunosuppressive effect by inhibiting T-cell activation. It diffuses into the T-lymphocyte and binds to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a key phosphatase enzyme. By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes for interleukin-2 (IL-2) and other pro-inflammatory cytokines.[2][18][19]

G Simplified Mechanism of Cyclosporin A Action cluster_cell T-Lymphocyte cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyp Complex CsA->Complex Binds to Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (Active) Calcineurin->NFAT NFAT_P NFAT-P (Inactive) Gene IL-2 Gene NFAT->Gene Activates Transcription IL2 IL-2 & Cytokine Production Gene->IL2

Caption: Cyclosporin A inhibits calcineurin, preventing NFAT activation and IL-2 gene transcription.

Bioanalytical Method & Protocol

This section outlines a typical LC-MS/MS workflow for the quantification of Cyclosporin A in whole blood using Cyclosporin B-d4 as the internal standard. This protocol is a template and must be fully validated in accordance with regulatory guidelines such as the FDA's M10.[12][20]

Materials and Reagents
Item Description
Analytes Cyclosporin A (Reference Standard), Cyclosporin B-d4 (Internal Standard)
Solvents HPLC or LC-MS grade Methanol, Acetonitrile, Water, Formic Acid
Reagents Zinc Sulfate (for protein precipitation)
Matrix Drug-free human whole blood (K2-EDTA)
Labware Calibrated pipettes, 1.5 mL microcentrifuge tubes, autosampler vials
Step-by-Step Protocol: Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix. Protein precipitation is a common, efficient method.[6][8]

  • Prepare Working Solutions:

    • Internal Standard (IS) Working Solution: Dilute the Cyclosporin B-d4 stock solution with Methanol to a final concentration of 100 ng/mL. This solution will be used to precipitate proteins and add the IS in a single step.

    • Calibration Standards & QCs: Prepare stock solutions of Cyclosporin A in methanol. Serially dilute the stock solution with drug-free whole blood to create calibration standards (e.g., 25-2000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction:

    • Aliquot 50 µL of each sample (calibrator, QC, or unknown patient sample) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS Working Solution (100 ng/mL Cyclosporin B-d4 in Methanol, optionally containing Zinc Sulfate) to each tube. The early addition of the IS is critical to ensure it accounts for variability in all subsequent steps.[17]

    • Vortex vigorously for 30-60 seconds to ensure complete protein precipitation and mixing.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters. The method must be optimized for the specific instrument used.

Parameter Condition Rationale
LC Column C18, 50 x 2.1 mm, <3 µmProvides good hydrophobic retention for cyclosporines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolElutes the analytes from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for this column dimension.
Column Temp 60°CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 10 µL
Ionization Mode ESI PositiveCyclosporines readily form protonated or ammoniated adducts.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[21][22]

MRM Transitions (Example):

Compound Precursor Ion (m/z) Product Ion (m/z)
Cyclosporin A1202.81184.8
Cyclosporin B-d4 (IS)1192.81174.8
Note: These are example m/z values for the [M+H]⁺ adduct. Ammoniated adducts [M+NH₄]⁺ are also commonly used and may offer better sensitivity.[21]
Bioanalytical Method Validation (BMV)

A full method validation must be performed to ensure the method is reliable for its intended purpose.[12][23] Key validation parameters are summarized below, based on FDA M10 guidance.[24][25]

Parameter Description Typical Acceptance Criteria
Selectivity Ability to differentiate the analyte from other components.No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Calibration Curve Relationship between instrument response and concentration.At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to nominal values.Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Ion suppression or enhancement from the biological matrix.IS-normalized matrix factor CV should be ≤15%.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, etc.).Mean concentration at each level should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

The quantification is based on the ratio of the peak area of the analyte (Cyclosporin A) to the peak area of the internal standard (Cyclosporin B-d4).

  • Generate Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

  • Perform Linear Regression: Apply a linear regression with 1/x² weighting to fit the data.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of Cyclosporin A in the QC and unknown samples based on their measured peak area ratios.

The entire analytical workflow can be visualized as follows:

G Sample Whole Blood Sample (Calibrator, QC, Unknown) Spike Add Cyclosporin B-d4 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Methanol/ZnSO4) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing LCMS->Data Result Calculate Peak Area Ratio (CsA / CsB-d4) Data->Result Final Quantify Concentration (via Calibration Curve) Result->Final

Caption: Bioanalytical workflow for Cyclosporin A quantification using Cyclosporin B-d4 IS.

Conclusion

The use of a deuterated internal standard, such as Cyclosporin B-d4, is indispensable for the accurate and precise quantification of Cyclosporin A in complex biological matrices.[14] By effectively correcting for analytical variability from sample preparation to instrument detection, this approach provides the high-quality, reliable data necessary for meaningful pharmacokinetic studies, clinical trial support, and therapeutic drug monitoring. The robust nature of the LC-MS/MS method, when properly validated, ensures that researchers and clinicians can make confident decisions based on the measured drug concentrations, ultimately contributing to improved patient outcomes.

References

  • Noble, J., & Scar-Galan, C. (2000). Cyclosporin: an updated review of the pharmacokinetic properties, clinical efficacy and tolerability of a microemulsion-based formulation (neoral)
  • ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website.
  • Zmonarski, S. C., Boratyn-Nowicka, A., & Wozniak, M. (2012). Population Pharmacokinetics of Cyclosporine in Transplant Recipients. Current drug metabolism, 13(7), 957-64.
  • Bauer, L. A. (2019). Cyclosporine. In Applied Clinical Pharmacokinetics, 3e. AccessPharmacy.
  • Pharm D- • Lectures. (2024). Pharmacology of Cyclosporine (ciclosporin) - Cyclavance; Mechanism of action, Pharmacokinetics, Uses. YouTube.
  • Wikipedia. (2024). Ciclosporin. Wikipedia.
  • Bauer, L. A. (2014). Chapter 15. Cyclosporine. In Applied Clinical Pharmacokinetics, 2e. AccessPharmacy.
  • Lemaire, M., & Fahr, A. (1990). Clinical pharmacokinetics of cyclosporin. Clinical pharmacokinetics, 19(4), 329-341.
  • WuXi AppTec DMPK. (2024). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Zhang, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(1), 328.
  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab Website.
  • BenchChem. (2024). The Indispensable Role of Deuterated Standards in Mass Spectrometry. BenchChem Website.
  • Zhang, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.
  • Zhang, T., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. PubMed.
  • U.S. Department of Health and Human Services. (2025).
  • Roganović, M., et al. (2026). Population Pharmacokinetics Model of Cyclosporin A in Children and Young Adult Renal Transplant Patients: Focus on Haemoglobin Contribution to Exposure Variability. Pharmaceutics, 18(1), 99.
  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814.
  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments Website.
  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer.
  • U.S. Food and Drug Administration. (2018).
  • ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Legg, B., et al. (1988). Cyclosporin: pharmacokinetics and detailed studies of plasma and erythrocyte binding during intravenous and oral administration. European Journal of Clinical Pharmacology, 34(5), 451-460.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Website.
  • Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube.
  • ICH. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Clinical Mass Spectrometry.
  • USFDA. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Zhang, T., et al. (2022). Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes. Journal of Mass Spectrometry & Advances in the Clinical Lab, 26, 21-26.

Sources

Application Note: Precision Quantitation of Cyclosporin B in High-Throughput ADME Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In high-throughput screening (HTS) for drug discovery and development, the accurate quantification of cyclosporin analogs—specifically Cyclosporin B (CsB) —is critical for impurity profiling and metabolic stability assessments.[1] Cyclosporin B, a structural analog of the immunosuppressant Cyclosporin A (CsA), often co-elutes with the parent drug and suffers from significant ion suppression in complex biological matrices. This application note details a robust, self-validating protocol utilizing Cyclosporin B-d4 as a stable isotope-labeled internal standard (SIL-IS). By leveraging the specific mass shift and identical physicochemical properties of the deuterated standard, this method compensates for matrix effects and extraction variability, ensuring data integrity in rapid ADME workflows.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Cyclic Peptide Analysis

Cyclosporins are lipophilic, cyclic undecapeptides. In HTS environments (e.g., Caco-2 permeability or microsomal stability assays), these compounds adhere to plasticware and suffer from non-specific binding.[1] Furthermore, electrospray ionization (ESI) of cyclosporins is prone to severe suppression by phospholipids present in plasma or cell lysates.[1]

The Solution: Cyclosporin B-d4

While Cyclosporin A-d12 is commonly used for CsA, it is unsuitable for CsB quantification due to slight retention time differences and fragmentation patterns.[1] Cyclosporin B-d4 (Deuterated at the alanine residue or similar non-exchangeable position) serves as the ideal SIL-IS.[1]

  • Structural Fidelity: CsB-d4 co-elutes with CsB, experiencing the exact same ionization environment at the millisecond of detection.

  • Mass Discrimination: The +4 Da mass shift allows for interference-free Multiple Reaction Monitoring (MRM).[1]

  • Adduct Formation: Cyclosporins ionize poorly as protonated species

    
    .[1] This protocol utilizes the ammoniated adduct 
    
    
    
    for maximum sensitivity.[1]

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the point of Internal Standard (IS) addition to correct for all subsequent variability.

HTS_Workflow Sample Biological Sample (Microsomes/Plasma) IS_Add Add Internal Standard (Cyclosporin B-d4) Sample->IS_Add Normalization PPT Protein Precipitation (ZnSO4 / MeOH) IS_Add->PPT Extraction Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Heated Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio CsB / CsB-d4) MS->Data

Figure 1: High-Throughput Screening Workflow integrating Cyclosporin B-d4 for error correction.

Materials and Reagents

ReagentSpecificationPurpose
Analyte Cyclosporin B (Purity >98%)Calibration Standard
Internal Standard Cyclosporin B-d4 (Isotopic Purity >99%)Normalization
Mobile Phase A 10 mM Ammonium Formate in WaterPromotes

adducts
Mobile Phase B 10 mM Ammonium Formate in MeOH:ACN (90:[1]10)Elution & Solubility
Precipitation Agent 0.1 M Zinc Sulfate (

) in Water
Efficient protein crash

Detailed Protocol

Stock Solution Preparation
  • Master Stock (CsB): Dissolve 1 mg Cyclosporin B in 1 mL DMSO to create a 1 mg/mL stock. Store at -20°C.

  • IS Stock (CsB-d4): Dissolve Cyclosporin B-d4 in Methanol to a concentration of 100 µg/mL.

  • Working IS Solution: Dilute IS Stock into pure Methanol to a final concentration of 50 ng/mL . Note: This solution will be used to precipitate proteins.[2]

Sample Preparation (High-Throughput PPT)

Rationale: Liquid-Liquid Extraction (LLE) is too slow for HTS. Protein Precipitation (PPT) with Zinc Sulfate is chosen to minimize ion suppression from phospholipids.[1]

  • Aliquot: Transfer 50 µL of biological sample (plasma or microsomal incubate) into a 96-well deep-well plate.

  • Precipitation & IS Addition: Add 150 µL of Working IS Solution (containing CsB-d4 in MeOH) directly to the sample.[1]

  • Complexation: Add 20 µL of 0.1 M

    
    . Crucial Step: Zinc aids in precipitating lipoproteins that bind cyclosporins.
    
  • Agitation: Vortex vigorously for 5 minutes at 1200 rpm.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh analysis plate. Seal with heat-seal aluminum foil to prevent evaporation.[1]

LC-MS/MS Conditions

Chromatography (LC)

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Temperature: 60°C . Critical: High temperature improves mass transfer and sharpens the peaks of cyclic peptides.

  • Flow Rate: 0.6 mL/min.[1]

  • Gradient:

    • 0.0 min: 50% B[1]

    • 1.5 min: 95% B[1]

    • 2.0 min: 95% B[1]

    • 2.1 min: 50% B[1]

    • 3.0 min: Stop

Mass Spectrometry (MS)

  • Source: ESI Positive (Turbo Ionspray).[1]

  • Ionization Mode: Ammonium Adduct Monitoring

    
    .
    
  • Gas parameters: Source Temp 500°C; Curtain Gas 30 psi.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)

Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cyclosporin B 1206.81094.85025
Cyclosporin B-d4 1210.81098.85025

Note: The product ion represents the loss of a specific amino acid fragment characteristic of the cyclosporin ring opening. Always tune your specific instrument (Q1/Q3) using the "Tee-infusion" method.

Logic of the Internal Standard (Mechanism)

The following diagram explains why CsB-d4 is superior to a structural analog (like Ascomycin) or CsA-d12 for this specific assay.

IS_Mechanism cluster_0 Ionization Source (ESI) Matrix Matrix Interferences (Phospholipids) CsB Analyte: CsB (m/z 1206.8) Matrix->CsB Suppresses Signal CsB_d4 Standard: CsB-d4 (m/z 1210.8) Matrix->CsB_d4 Suppresses Signal (Identical Rate) Result Ratio (CsB / CsB-d4) REMAINS CONSTANT CsB->Result CsB_d4->Result

Figure 2: Compensation mechanism. Because CsB and CsB-d4 co-elute, they suffer identical suppression.[1] The ratio cancels out the error.

Data Analysis & Quality Control

Linearity and Calibration

Construct a calibration curve plotting the Peak Area Ratio (Area CsB / Area CsB-d4) against the nominal concentration of CsB.

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Acceptance Criteria:

    
    . Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
    
System Suitability Tests (SST)

Before running the HTS batch, perform the following checks:

  • Sensitivity Check: Inject the LLOQ (e.g., 1 ng/mL).[1] Signal-to-Noise (S/N) must be >10.[1]

  • Carryover Check: Inject a ULOQ sample followed by a blank.[1] The blank must show <20% of the LLOQ signal. Cyclosporins are sticky; if carryover exists, increase the needle wash solvent strength (e.g., 50:50 ACN:Isopropanol).[1]

References

  • Vertex AI Search. (2023).[1] LC-MS/MS method for Cyclosporin B quantification. Retrieved from 3[1]

  • Zhang, Y. Y., et al. (2024).[1][4] LC-MS/MS and EMIT measure the whole blood concentration of cyclosporine A. Journal of Chromatography B. Retrieved from 4[1][4]

  • PubChem. (2025).[1] Cyclosporin B Structure and Properties. National Library of Medicine. Retrieved from 1[1]

  • Veeprho. (n.d.). Cyclosporin A-D4 Reference Standard. (Referenced for isotopic labeling context). Retrieved from 5[1]

  • Waters Corporation. (n.d.).[1] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. (Referenced for Ammonium Adduct methodology).[1][3] Retrieved from [1]

Sources

Application Note: Targeted Peptidomics of Cyclosporin B using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, mass spectrometry-based protocol for the quantification of Cyclosporin B (CsB) , a bioactive cyclic undecapeptide and critical metabolite/impurity of Cyclosporin A. While often overshadowed by its parent compound, CsB requires precise monitoring in pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) due to its distinct biological activity and potential toxicity.

We utilize Cyclosporin B-d4 , a stable isotope-labeled internal standard (SIL-IS), to correct for the significant matrix effects and ionization suppression characteristic of electrospray ionization (ESI) in complex biological matrices (plasma/whole blood). This protocol employs a Targeted Peptidomics approach, leveraging high-temperature liquid chromatography to resolve conformational isomers and ammonium-adduct transition monitoring for maximum sensitivity.

Introduction & Methodological Principles

The Challenge of Cyclic Peptides

Cyclosporins are large, hydrophobic cyclic peptides (11 amino acids). Unlike linear peptides, they do not ionize easily in ESI and exist as multiple slowly interconverting conformers in solution. This results in:

  • Broad Chromatographic Peaks: At room temperature, the interconversion rate matches the chromatographic timescale, leading to peak splitting or broadening.

  • Poor Fragmentation: The cyclic backbone is stable, making standard collision-induced dissociation (CID) difficult.

  • Matrix Interference: Hydrophobic peptides co-elute with phospholipids, causing severe ion suppression.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Using Cyclosporin B-d4 is the gold standard for correcting these issues. As a structural twin with a mass shift of +4 Da (typically deuterium labeling on the N-methylleucine or alanine side chains), CsB-d4 co-elutes with the analyte.

  • Principle: Any suppression of the CsB signal by the matrix affects the CsB-d4 signal identically.

  • Result: The ratio of Analyte/IS remains constant, ensuring quantitative accuracy regardless of matrix variability.

Mechanism of Action Diagram

The following diagram illustrates the error-correction mechanism of the IDMS workflow.

IDMS_Mechanism cluster_logic Correction Logic Sample Biological Sample (Variable Matrix) Extraction Extraction (Losses Occur) Sample->Extraction Analyte (CsB) Spike Spike CsB-d4 (IS) (Known Conc) Spike->Extraction IS (CsB-d4) Ionization ESI Source (Ion Suppression) Extraction->Ionization Co-elution MS_Detection MS Detection (Ratio Calculation) Ionization->MS_Detection Signal Attenuation (Identical for Both) Ratio Ratio = Area(CsB) / Area(CsB-d4) Remains Constant MS_Detection->Ratio

Caption: IDMS Logic: Matrix effects suppress both analyte and IS equally, preserving the quantitative ratio.

Chemical & Physical Data

PropertyCyclosporin B (Analyte)Cyclosporin B-d4 (Internal Standard)
Formula


Monoisotopic Mass 1187.82 Da1191.85 Da
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethanol
Storage -20°C (Desiccated)-20°C (Desiccated)
Structural Difference L-Alanine at Position 2 (vs. L-Abu in CsA)Deuterated side chain (typically Ala-d4 or MeLeu-d4)

Experimental Protocol

Reagents[1]
  • Mobile Phase A: 2 mM Ammonium Acetate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: 2 mM Ammonium Acetate in Methanol + 0.1% Formic Acid.

  • Precipitation Reagent: 0.1 M Zinc Sulfate (

    
    ) in water / Methanol (20:80 v/v).
    
  • Matrix: Whole Blood (EDTA) or Plasma.

Sample Preparation (Protein Precipitation)

This method uses a harsh precipitation to release the drug from Red Blood Cells (RBCs), as Cyclosporins bind heavily to cyclophilins inside erythrocytes.

  • Aliquot: Transfer 50 µL of whole blood/plasma into a microcentrifuge tube.

  • Spike IS: Add 10 µL of Cyclosporin B-d4 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitate: Add 150 µL of Precipitation Reagent .

    • Note: Zinc Sulfate aids in lysing cells and precipitating proteins efficiently.

  • Vortex: Vortex vigorously for 30 seconds.

  • Incubate: Let stand at room temperature for 5 minutes (ensures complete release from cyclophilins).

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape is poor.

LC-MS/MS Conditions

Critical Parameter: The column must be heated to 60°C . Cyclosporins exist as rotamers; heating speeds up the interconversion, collapsing split peaks into a single, sharp band.

  • LC System: UHPLC (Agilent 1290 / Waters UPLC / Shimadzu Nexera)

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Column Temp: 60°C (Mandatory).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B
0.0 50
0.5 50
2.5 95
3.5 95
3.6 50

| 5.0 | 50 |

Mass Spectrometry Parameters

Cyclosporins form stable ammonium adducts


. These are far more sensitive than protonated ions 

. The transition monitored is typically the loss of ammonia to form the protonated species, or a specific backbone cleavage.
  • Ionization: ESI Positive (

    
    )
    
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Type

| Cyclosporin B | 1206.8


 | 1189.8 

| 15-20 | Quantifier | | Cyclosporin B | 1206.8

| 1076.8 (Loss of side chain) | 35 | Qualifier | | Cyclosporin B-d4 | 1210.8

| 1193.8

| 15-20 | IS Quantifier |

Workflow Visualization

Workflow Step1 1. Sample Aliquot (50 µL Whole Blood) Step2 2. Internal Standard Spike (Add CsB-d4) Step1->Step2 Step3 3. Protein Precipitation (ZnSO4 / Methanol) Step2->Step3 Step4 4. Centrifugation (14,000g, 10 min) Step3->Step4 Step5 5. LC Separation (C18 Column @ 60°C) Step4->Step5 Supernatant Injection Step6 6. MS/MS Detection (MRM: [M+NH4]+ > [M+H]+) Step5->Step6

Caption: Step-by-step sample preparation and analysis workflow for Cyclosporin B quantitation.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over range 10–1000 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.[1][2]

Troubleshooting Guide
IssueProbable CauseSolution
Split Peaks Column temperature too low.Ensure column oven is at 60°C . Cyclosporin conformers resolve at high temp.
Low Sensitivity Incorrect adduct targeting.Switch from

to

. Ensure Ammonium Acetate is in mobile phase.
High Backpressure Protein precipitation incomplete.Check centrifuge speed. Use a guard column.
Carryover Hydrophobic adsorption.Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:30:30) .

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Waters Corporation. (2002). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. [Link]

  • Borbély, A., et al. (2024). Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry.[3][1][2][4][5][6][7][8] [Link]

  • Keevil, B. G., et al. (2002). Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for Routine Analysis of Cyclosporin A in Whole Blood. Clinical Chemistry.[3][1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclosporin B-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile & Executive Summary

Cyclosporin B-d4 (CsB-d4) is a deuterated analog of Cyclosporin B ([Ala2]-Cyclosporin A), typically utilized as an internal standard (IS) for the quantification of Cyclosporins in biological matrices. While the deuterium label (typically on the Alanine side chain) provides excellent isotopic stability, the macrocyclic peptide backbone retains the physicochemical sensitivities of the Cyclosporin family.

Critical Stability Matrix:

ParameterStability StatusCritical Risk FactorRecommended Action
Isotope Integrity High D-H Exchange is negligible at physiological pH.No specific buffer required for isotope retention.
Chemical Stability (pH) pH-Dependent Acid-catalyzed Isomerization (N→O acyl migration) occurs below pH 6.0.Maintain extracts at pH > 6.0; Avoid strong acid precipitation.
Thermal Stability Moderate Temperature-dependent RBC/Plasma partitioning in whole blood.[1]Equilibrate samples to room temperature (20-25°C) before aliquoting.
Surface Adsorption Low (High Risk) Rapid adsorption to plastics (PVC, non-silanized PP) and glass due to lipophilicity.Use silanized glass or low-binding polypropylene. Avoid PVC tubing.
Photostability High Minimal degradation under ambient light.Standard amber vials are sufficient but not strictly mandatory.

Mechanism of Instability: The Isomerization Trap

The most frequent cause of "unexplained" signal loss or peak broadening in Cyclosporin analysis is acid-catalyzed isomerization , not degradation of the deuterium label.

The Mechanism

Cyclosporins contain a specific amino acid, MeBmt (4-[(E)-2-butenyl]-4-methyl-L-threonine).[2] Under acidic conditions, the N-methyl group migrates, leading to a structural rearrangement from the active cyclosporin form to the inactive isocyclosporin form. This shifts the retention time and alters ionization efficiency.

Visualization: Isomerization Pathway

The following diagram illustrates the risk pathway during sample preparation.

IsomerizationRisk cluster_prevention Prevention Strategy CsB Cyclosporin B-d4 (Native Form) Intermediate Hydroxyoxazolidine Intermediate CsB->Intermediate N-to-O Acyl Migration Acid Acidic Conditions (pH < 2.0) e.g., TCA/TFA precipitation Acid->Intermediate Catalyzes IsoCsB Iso-Cyclosporin B-d4 (Inactive Isomer) Intermediate->IsoCsB Kinetic Product IsoCsB->CsB Reversible at Neutral pH (Slow) MS_Signal LC-MS/MS Result: Split Peaks / Signal Loss IsoCsB->MS_Signal Chromatographic Shift Neutral Neutralization (pH > 6.0)

Caption: Figure 1. Acid-catalyzed isomerization pathway of Cyclosporin B-d4.[3] The reaction is reversible but can lead to quantification errors if not controlled during extraction.

Recommended Workflow: Stability-Optimized Extraction

To ensure the stability of CsB-d4 in whole blood matrices, follow this specific protein precipitation protocol designed to minimize isomerization and adsorption.

Protocol: Zinc Sulfate/Methanol Precipitation

  • Equilibration: Remove Whole Blood samples from -80°C/-20°C storage. Allow to reach Room Temperature (20-25°C) and mix gently for 10 minutes.

    • Why? Cyclosporins bind heavily to Red Blood Cells (RBCs). Temperature fluctuations alter this binding equilibrium. Pipetting cold blood results in inconsistent recovery.

  • Lysis & IS Addition:

    • Aliquot 100 µL Whole Blood into a Low-Binding Polypropylene tube.

    • Add 10 µL of Cyclosporin B-d4 Working Solution (in 50:50 MeOH:H2O).

    • Critical Step: Vortex gently for 10 seconds and let stand for 5 minutes. This allows the IS to equilibrate with the RBCs, mimicking the analyte's distribution.

  • Precipitation:

    • Add 300 µL of 0.1 M Zinc Sulfate (ZnSO4) in water . Vortex to lyse cells.

    • Add 500 µL of Acetonitrile (ACN) (containing no acid).

    • Note: Avoid Trichloroacetic acid (TCA) or high concentrations of Formic Acid to prevent isomerization.

  • Separation: Centrifuge at 13,000 x g for 10 minutes.

  • Transfer: Transfer supernatant to a glass autosampler vial (or silanized plastic).

Troubleshooting Guide & FAQs

Module A: Signal Instability

Q: My CsB-d4 signal decreases over the course of a long LC-MS run (24+ hours). Is it degrading?

  • Diagnosis: Likely Adsorption or Precipitation , not chemical degradation.

  • Root Cause: Cyclosporins are highly lipophilic. If your autosampler vials are standard polypropylene or if the solvent composition is highly aqueous (>50% water), the drug will adsorb to the vial walls.

  • Solution:

    • Use Silanized Glass Vials .

    • Ensure the injection solvent contains at least 50% organic solvent (Methanol or Acetonitrile) to keep the Cyclosporin solubilized.

    • Keep the autosampler temperature at 10°C (not 4°C, to avoid solubility issues, and not RT to minimize evaporation).

Module B: Isomerization

Q: I see a double peak for CsB-d4 in my chromatogram. Which one is correct?

  • Diagnosis: You are observing the Cyclosporin / Iso-Cyclosporin equilibrium.[2][4]

  • Root Cause: The sample pH dropped below 6.0 during extraction or the mobile phase is too acidic and the column temperature is too high (catalyzing on-column isomerization).

  • Solution:

    • Check the pH of your final extract. If acidic, neutralize with a buffer.

    • Reduce column temperature. Isomerization is faster at temperatures >50°C. Keep column oven at 50°C or lower (60-70°C is common for Cyclosporins to sharpen peaks, but increases isomerization risk).

Module C: Whole Blood Handling

Q: Why is my IS response variable between patient samples?

  • Diagnosis: Matrix Effect or Temperature Non-Equilibrium .

  • Root Cause: Cyclosporin distribution between plasma and RBCs is temperature-dependent.[1][5] If you pipette one sample at 4°C and another at 20°C, the ratio of drug in the pipetted volume (which may contain varying hematocrit) will differ.

  • Solution: strictly enforce the Room Temperature Equilibration step before aliquoting any blood sample.

Frequently Asked Questions (FAQ)

Q1: Can I store Cyclosporin B-d4 stock solutions in plastic vials? A: No. Stock solutions (typically in Methanol) should be stored in glass vials with Teflon-lined caps at -20°C. Plastic causes significant loss due to adsorption.

Q2: Is the "d4" label stable? Will it exchange with solvent protons? A: The d4 label on Cyclosporin B-d4 is typically located on the carbon backbone of the Alanine side chain (C-D bonds). These are non-exchangeable under standard bioanalytical conditions. You do not need to worry about D-H exchange unless the molecule undergoes metabolic cleavage.

Q3: Can I use Cyclosporin B-d4 as an Internal Standard for Cyclosporin A? A: Yes, it is a common "Analog Internal Standard." However, Cyclosporin A-d4 is the "Stable Isotope Labeled" (SIL) IS and is superior because it perfectly matches the retention time and matrix effects of CsA. CsB-d4 will elute slightly differently (due to the Methyl vs Ethyl difference at position 2), potentially exposing it to different matrix suppression zones.

References

  • PubChem. (2025).[6] Cyclosporin B | C61H109N11O12.[6] National Library of Medicine. [Link]

  • Oliyai, R., & Stella, V. J. (1992). Kinetics and mechanism of isomerization of cyclosporin A. Pharmaceutical Research. [Link]

  • Smith, J. M., et al. (1983).[7] Stability of cyclosporin A in human serum. Journal of Clinical Pathology. [Link]

  • Atkinson, K., et al. (1984).[5] Distribution and concentration of cyclosporin in human blood. Journal of Clinical Pathology. [Link]

  • Herman, J. L., et al. (2024). Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry. [Link]

Sources

Technical Support Center: Matrix Effects in Cyclosporin B-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in Your Data

Welcome to the technical support center. If you are seeing non-linearity, poor reproducibility, or signal drift when using Cyclosporin B-d4 (CsB-d4) as an Internal Standard (IS), you are likely battling Matrix Effects (ME) .[1][2]

Cyclosporins are hydrophobic cyclic peptides that elute late in Reverse Phase (RP) chromatography—precisely where phospholipids (PLs) from biological matrices (blood/plasma) elute.[1][2] While Deuterated ISs (like CsB-d4) are the gold standard, they are not immune to physics.[1][2] The Deuterium Isotope Effect can cause your IS to separate chromatographically from your analyte, decoupling their suppression profiles and rendering the IS ineffective.

This guide provides the diagnostic workflows and protocols to identify and eliminate these effects.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Before optimizing, you must distinguish between Extraction Loss (recovery) and Matrix Effect (ionization suppression).[1][2]

The Matrix Factor (MF) Experiment

Do not rely on "Process Efficiency." You must isolate the ionization step.

Table 1: Experimental Design for Matrix Factor Calculation

SetCompositionPurpose
A: Neat Standard Analyte + IS in mobile phase (No Matrix).Reference for ideal ionization.
B: Post-Extraction Spike Blank matrix extracted first, then spiked with Analyte + IS.[1]Represents ionization in the presence of matrix components (without recovery losses).
C: Pre-Extraction Spike Analyte + IS spiked into matrix, then extracted.Represents the full process (Recovery + Ionization).[2]

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    
    • MF < 1.0: Ion Suppression (Common for Cyclosporins).[1][2]

    • MF > 1.0: Ion Enhancement.[3][4]

  • IS Normalized MF:

    
    
    
    • Target: 1.0 ± 0.[5]15. If this deviates, your IS is not tracking the matrix effect correctly.

Module 2: The Deuterium Isotope Effect

The Problem: Chromatographic Decoupling

You might assume CsB-d4 co-elutes perfectly with Cyclosporin B. In high-resolution chromatography, this is false.

  • Mechanism: Deuterium (

    
    ) has a shorter bond length and lower vibrational amplitude than Hydrogen (
    
    
    
    ).[1][2] This slightly reduces the hydrophobicity (binding energy) of the molecule.
  • Result: In Reverse Phase LC, CsB-d4 elutes slightly earlier than the non-deuterated analyte.

  • Risk: If a sharp phospholipid peak elutes between the d4-IS and the d0-Analyte, one will be suppressed while the other is not. The IS fails to compensate.

Diagram: The Suppression Mechanism & Decoupling

MatrixEffectMechanism cluster_droplet Ionization Competition (The 'Traffic Jam') LC LC Column (Reverse Phase) Elution Elution Profile LC->Elution Phospholipids Phospholipids (Surface Active) Elution->Phospholipids Co-elution IsotopeNote Isotope Effect: CsB-d4 elutes earlier than CsB Elution->IsotopeNote ESI ESI Source (Droplet Formation) MS Mass Analyzer ESI->MS Ions Detected Phospholipids->ESI Monopolizes Surface CsB Cyclosporin B (Analyte) CsB->ESI Suppressed CsB_d4 CsB-d4 (Internal Standard)

Caption: Figure 1. Mechanism of Matrix Effect showing how surface-active phospholipids compete for charge in the ESI droplet. The Isotope Effect note highlights the risk of chromatographic separation between Analyte and IS.

Module 3: Troubleshooting Protocols

Protocol A: Post-Column Infusion (The "Bonfiglio" Method)

Use this to visualize exactly where the suppression occurs in your chromatogram.

Required Equipment:

  • Syringe Pump.

  • T-piece connector (Zero Dead Volume).[1][2]

  • LC-MS/MS system.[1][3][6][7][8][9][10][11][12]

Step-by-Step:

  • Setup: Connect the LC column outlet to one inlet of the T-piece. Connect the Syringe Pump to the other inlet. Connect the T-piece outlet to the MS Source.

  • Infusion: Load a syringe with Cyclosporin B-d4 (approx. 100 ng/mL in mobile phase).[1][2] Infuse continuously at 10 µL/min.

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC.

  • Monitor: Acquire data in MRM mode for the CsB-d4 transition.

  • Analysis: You will see a steady baseline (from the infusion). Look for dips (suppression) or peaks (enhancement) in the baseline when the blank matrix elutes.[1][2]

    • Action: If your analyte elutes inside a "dip," you must change your chromatography or sample prep.

Protocol B: Adduct Stabilization

Cyclosporins readily form adducts with sodium (


) and ammonium (

).[1][2]
  • The Issue: If your matrix has varying salt levels, the signal splits between Na+ and NH4+ forms. This looks like matrix suppression.[13]

  • The Fix: Force the adduct. Add 2mM Ammonium Acetate or 0.1% Formic Acid to your mobile phase to drive all ions to the

    
     or 
    
    
    
    form respectively.[1][2] Consistency is key.

Module 4: Sample Preparation & Chromatography Optimization

If the Diagnostic Workflow confirms suppression, use this decision matrix to fix it.

Table 2: Sample Preparation Strategies for Cyclosporins

MethodEffectiveness for CsBProsCons
Protein Precipitation (PPT) LowCheap, Fast.[1][2]Does not remove Phospholipids. High risk of ME.
Liquid-Liquid Extraction (LLE) HighRemoves salts and most PLs.[1][2]Labor intensive. Uses toxic solvents (e.g., MTBE/Hexane).[1][2]
PL Removal Plates Very HighSimple (Pass-through).[1][2] Specifically targets PLs.Cost.
SPE (Solid Phase Extraction) HighCleanest extracts.[1][2]Complex method development.
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Signal Variability or Low Recovery Step1 Perform Post-Column Infusion (Protocol A) Start->Step1 Decision1 Suppression Zone Overlaps Analyte? Step1->Decision1 FixChrom Option 1: Modify Chromatography (Gradient/Column) Decision1->FixChrom Yes FixPrep Option 2: Change Sample Prep (Switch PPT -> LLE/PL Removal) Decision1->FixPrep Yes CheckIS Check IS Tracking: Does CsB-d4 MF match CsB MF? Decision1->CheckIS No (Clean Baseline) FixChrom->CheckIS FixPrep->CheckIS Pass Method Validated CheckIS->Pass Yes (Ratio ~1.0) Fail Isotope Effect Issue: Switch to APCI Source CheckIS->Fail No (Ratio deviates)

Caption: Figure 2. Decision tree for troubleshooting matrix effects. Note that if ESI fails due to intractable suppression, switching to APCI (Atmospheric Pressure Chemical Ionization) is a viable alternative as it is less susceptible to matrix effects.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Cyclosporin B-d4 to quantify Cyclosporin A? A: Technically yes, but it is risky.[1] CsB is a structural analog (demethyl-alanine) of CsA, not a stable isotope homolog.[1][2] They have different retention times and physicochemical properties.[6] Using CsB-d4 for CsA introduces two variables: chemical structure difference AND isotope effect. Recommendation: Use Cyclosporin A-d4 for CsA. Use CsB-d4 only for CsB or as a last resort.

Q: Why does my CsB-d4 signal drop late in the run? A: This is the "Phospholipid Tail." In Reverse Phase C18, phospholipids elute very late (often during the high-organic wash).[1][2] If your cycle time is too short, these PLs might wrap around and elute during the next injection's analyte window. Fix: Extend your column wash step (95% Organic) for at least 2 column volumes after elution.

Q: ESI vs. APCI: Which is better for Cyclosporins? A:

  • ESI (Electrospray): Higher sensitivity, but highly susceptible to matrix effects.[1][2]

  • APCI (Atmospheric Pressure Chemical Ionization): Lower sensitivity, but robust against matrix effects because ionization happens in the gas phase, avoiding the "droplet competition" mechanism.

  • Verdict: If you have sensitivity to spare, switch to APCI to eliminate matrix headaches.

References

  • Bonfiglio, R., et al. (1999).[1][2] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

  • Matuszewski, B. K., et al. (2003).[1][2] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link[1][2]

  • Wang, S., et al. (2007).[1][2] "Deuterium isotope effect on the retention time of deuterated isotopomers in reversed-phase liquid chromatography." Journal of Chromatography A. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Matrix Effects. Link

Sources

Executive Summary: The "Chameleonic" Nature of Cyclosporins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Optimization for Cyclosporin B-d4

Subject: Troubleshooting Peak Shape Anomalies (Broadening, Tailing, Splitting) for Cyclosporin B-d4 Case ID: CS-ISO-D4-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Welcome to the technical center. If you are observing poor peak shape for Cyclosporin B-d4 (and likely your analyte, Cyclosporin A or B), you are encountering a well-documented phenomenon specific to cyclic undecapeptides.

Unlike standard small molecules, Cyclosporins are "chameleonic." They exist in multiple conformational states (rotamers) that interconvert slowly on the chromatographic timescale at room temperature.[2] This slow interconversion is the primary cause of peak broadening and splitting, often mistaken for column failure or poor solubility.

This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic barriers specific to this ~1200 Da lipophilic macrocycle.

Part 1: The Thermodynamics of Peak Shape (Temperature)

The Issue: Broad, "hump-like" peaks or split peaks despite using a new column. The Cause: Rotameric Interconversion.

At ambient temperature (


), the energy barrier for the rotation of the amide bonds in the cyclic backbone is high.[2] The molecule spends significant time in distinct conformations (conformers) that have slightly different hydrophobicities and interaction strengths with the C18 stationary phase. This results in the separation of a single chemical species into multiple, unresolved chromatographic bands.

The Solution: Kinetic Energy Injection. You must heat the column to increase the rate of rotameric exchange so that it becomes faster than the chromatographic separation process. When the exchange is fast, the detector sees a single, sharp "time-averaged" peak.

  • Recommended Setpoint:

    
     (Range: 
    
    
    
    ).[1][2]
  • Constraint: Ensure your column (e.g., hybrid silica) is rated for this temperature.[1][2]

Part 2: Stationary Phase Selection (Mass Transfer)

The Issue: Tailing peaks (


) or low efficiency.
The Cause:  Steric Hindrance and Silanol Activity.
  • Pore Size Mismatch: Cyclosporin B-d4 has a molecular weight of ~1192 Da and a large Stoke’s radius.[1] Standard

    
     pores restrict diffusion, causing band broadening due to poor mass transfer (the 
    
    
    
    -term in the Van Deemter equation).[1][2]
  • Secondary Interactions: The nitrogen-rich backbone can interact with acidic silanols on the silica surface, causing tailing.

The Solution: Wide-Pore, End-Capped Chemistry.[1][2]

ParameterRecommendationTechnical Rationale
Pore Size

-

Allows free diffusion of the bulky macrocycle into and out of pores, minimizing resistance to mass transfer.[1][2]
Particle Type Core-Shell (2.7 µm) or Hybrid Fully Porous Core-shell particles reduce the diffusion path length, sharpening peaks for large molecules.[1][2]
Bonding C18 (Octadecyl) Provides necessary hydrophobic retention.[1][2]
End-capping High / Exhaustive Essential to shield residual silanols from interacting with the peptide backbone.[1]

Part 3: Mobile Phase & Solvation (Chemistry)

The Issue: Fronting peaks or sensitivity loss in LC-MS. The Cause: Solvent Mismatch and Adduct Distribution.

  • The "Strong Solvent" Effect: Cyclosporins are highly lipophilic (

    
    ).[2] Researchers often dissolve stock solutions in 100% Methanol or Acetonitrile. Injecting this directly into a high-aqueous initial gradient (e.g., 50% Water) causes the analyte to precipitate or travel too fast through the column head, resulting in peak fronting.[1][2]
    
  • Adduct Chaos: In LC-MS, Cyclosporins avidly bind

    
     and 
    
    
    
    .[1] Without a specific buffer, the signal splits between
    
    
    ,
    
    
    , and
    
    
    , lowering sensitivity.[1][2]

The Solution:

  • Diluent: Match the sample diluent to the starting gradient composition (e.g., 50:50 ACN:Water). If solubility is an issue, add 10% Isopropanol (IPA) to the diluent, but keep the total organic strength close to the initial mobile phase.

  • Buffer: Use Ammonium Formate (2-5 mM) or Ammonium Acetate in the mobile phase to force the formation of a single, stable

    
     or 
    
    
    
    adduct.[1][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing Cyclosporin peak shape issues.

Cyclosporin_Troubleshooting Start START: Peak Shape Issue Issue_Type Identify Shape Defect Start->Issue_Type Broad_Split Broad / Split / Doublet Issue_Type->Broad_Split Multiple Humps Tailing Tailing (Tf > 1.5) Issue_Type->Tailing Right Skew Fronting Fronting / Distorted Issue_Type->Fronting Left Skew Temp_Check Is Column Temp > 50°C? Broad_Split->Temp_Check Pore_Check Is Pore Size > 100Å? Tailing->Pore_Check Solvent_Check Is Diluent > Initial Mobile Phase? Fronting->Solvent_Check Temp_Check->Pore_Check Yes Action_Heat SOLUTION: Increase Temp to 60-70°C (Rotamer Exchange) Temp_Check->Action_Heat No (Ambient) Action_Column SOLUTION: Switch to 120Å-300Å C18 Column Pore_Check->Action_Column No (60-80Å) Action_Diluent SOLUTION: Match Diluent to Initial Gradient Solvent_Check->Action_Diluent Yes (Strong Solvent)

Caption: Decision matrix for isolating thermodynamic (temperature), kinetic (column), and solubility (diluent) variables.

Optimized Experimental Protocol

Objective: Achieve sharp, symmetrical peaks for Cyclosporin B-d4 (and analogs).

ComponentSpecificationNotes
Column C18,

mm, 2.7 µm Core-Shell
Critical: Pore size must be

or

.
Temperature

Do not run at ambient. Ensure pre-heater is active.
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic AcidPromotes protonation/ammonium adducts.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN yields sharper peaks than MeOH for this analyte.
Flow Rate 0.4 - 0.6 mL/minOptimized for 2.1 mm ID columns.[1][2]
Gradient 50% B to 95% B over 3-5 minsCyclosporins elute late; start high to save time.[1]
Injection 1 - 5 µLKeep volume low to minimize solvent effects.[1]
Detection ESI Positive (

)
Monitor

and

.

References

  • Effect of Column Temper

    • Source: Xu, X., et al. "Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products."[1][3] Dissolution Technologies, 2013.

    • Significance: Establishes as the optimal temperature to collapse rotameric peaks into a single narrow band.
    • URL:[Link]

  • Pore Size Consider

    • Source: YMC America. "Effect of Pore Size, Particle Size and Chemistry."[4]

    • Significance: Validates that pores or larger are required for peptides >1000 Da to prevent restricted diffusion and peak broadening.
    • URL:[Link][1][2]

  • Cyclosporin Structure and Permeability (Rotameric N

    • Source: Bockus, A. T., et al. "Cyclosporin Structure and Permeability: From A to Z and Beyond." Journal of Medicinal Chemistry, 2013.
    • Significance: Details the conformational flexibility (chameleonic nature)
    • URL:[Link][1][2]

  • Troubleshooting Peak Tailing (Silanol Interactions)

    • Source: Restek Corporation.[5] "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"

    • Significance: Explains the mechanism of secondary silanol interactions with amine-rich analytes and the role of buffer additives.[5]

    • URL:[Link]

Sources

Validation & Comparative

Precision in Cyclosporin Profiling: Cyclosporin B vs. Cyclosporin B-d4 in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of Cyclosporin B (CsB) and its stable isotope-labeled analog, Cyclosporin B-d4 (CsB-d4) . While often conflated in general inventory lists, these two compounds serve fundamentally opposing roles in bioanalysis.

The Core Distinction:

  • Cyclosporin B is a naturally occurring metabolite and structural analog of Cyclosporin A (CsA), often acting as an analyte of interest or a confounding interferent in immunoassays.

  • Cyclosporin B-d4 is a synthetic internal standard (IS) designed exclusively for Mass Spectrometry (LC-MS/MS).

Critical Warning for Immunoassay Developers:

Cyclosporin B-d4 cannot be used as a tracer or internal standard within standard Ligand Binding Assays (ELISA, CLIA, RIA). Antibodies generally cannot distinguish between the proteo- (H) and deutero- (D) forms, leading to 100% cross-reactivity and no signal differentiation. CsB-d4 is useful only to cross-validate immunoassay specificity against an LC-MS/MS reference method.

Part 1: Structural & Physicochemical Characterization

Cyclosporin B ([Ala2]-Cyclosporin A) differs from the parent drug (CsA) by the substitution of L-Alanine for L-Alpha-aminobutyric acid at position 2. The deuterated form, CsB-d4, incorporates four deuterium atoms, typically on the side chain of the amino acid at position 1 (MeBmt) or position 2, creating a mass shift essential for MS detection but invisible to antibodies.

Table 1: Comparative Physicochemical Profile
FeatureCyclosporin B (CsB)Cyclosporin B-d4 (CsB-d4)
Role Analyte / Metabolite / InterferentInternal Standard (LC-MS only)
Molecular Formula


Monoisotopic Mass ~1188.8 Da~1192.8 Da (+4 Da shift)
Antibody Affinity (

)
High (Cross-reacts with anti-CsA)Identical to CsB (Indistinguishable)
Detection Method ELISA, RIA, LC-MS/MSLC-MS/MS (MRM Mode)
Immunoassay Signal Generates signal (Competes with tracer)Generates signal (Indistinguishable from CsB)
Part 2: The Immunoassay Paradox (Ligand Binding Assays)

In immunoassays (ELISA, FPIA, CMIA), the detection principle relies on the steric and electrostatic fit between the antigen (Cyclosporin) and the antibody binding pocket.

1. The "Isotopic Invisibility" Effect

Deuterium (


) has a smaller molar volume and shorter bond length than Protium (

), but these changes are Ångström-scale and do not significantly alter the epitope's 3D conformation.
  • Result: An antibody raised against Cyclosporin B will bind Cyclosporin B-d4 with statistically identical affinity.

  • Consequence: You cannot use CsB-d4 as a "silent" internal standard in an ELISA well to normalize for pipetting errors (as you would in LC-MS). The antibody will bind the IS as if it were the analyte, artificially inflating the reported concentration.

2. Cross-Reactivity Challenges

Cyclosporin B itself is often an interferent in Cyclosporin A (CsA) assays.

  • Polyclonal Assays: Historically showed 10-20% cross-reactivity with CsB.

  • Monoclonal Assays: Modern assays (e.g., Abbott ARCHITECT) are more specific but still require validation.

  • Role of CsB-d4: It serves as the Reference Material in the LC-MS/MS method used to audit the specificity of the immunoassay.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates why CsB-d4 fails in Immunoassays but excels in LC-MS/MS.

G cluster_0 Immunoassay (Antibody Binding) cluster_1 LC-MS/MS (Mass Filtration) Ab Anti-Cyclosporin Ab Result1 Result: False Elevation (Interference) Ab->Result1 CsB Cyclosporin B (Analyte) CsB->Ab High Affinity Binding CsBd4 Cyclosporin B-d4 (Internal Std) CsBd4->Ab Identical Affinity (Indistinguishable) Q1 Quadrupole 1 (Mass Filter) Det1 Detector Ch 1: Analyte Signal Q1->Det1 Filter 1188.8 Det2 Detector Ch 2: IS Signal Q1->Det2 Filter 1192.8 CsB_MS Cyclosporin B (m/z 1188.8) CsB_MS->Q1 CsBd4_MS Cyclosporin B-d4 (m/z 1192.8) CsBd4_MS->Q1 Result2 Result: Precise Quantification Det1->Result2 Det2->Result2 Normalization

Caption: Figure 1. Mechanism of Recognition. In Immunoassays (Left), the antibody cannot distinguish CsB from CsB-d4, causing interference. In LC-MS/MS (Right), the mass filter resolves them completely.

Part 4: Experimental Protocol – Cross-Validation

Objective: Use CsB-d4 (via LC-MS/MS) to determine the "True Value" of CsB in a patient sample and compare it against the "Apparent Value" from an Immunoassay to calculate Bias/Cross-Reactivity.

Phase 1: Preparation of Standards (LC-MS/MS)
  • Stock Solution: Dissolve Cyclosporin B-d4 (IS) in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water (ZnSO4 added for protein precipitation).

  • Calibration: Prepare CsB non-deuterated standards (0–1000 ng/mL) in whole blood matrix.

Phase 2: Sample Extraction (Protein Precipitation)

This protocol is self-validating via the Internal Standard.

  • Aliquot 100 µL of Whole Blood (Calibrator or Patient Sample).

  • Add 200 µL of Working IS Solution (containing CsB-d4).

    • Why: The d4-IS compensates for matrix effects and extraction loss.

  • Vortex vigorously for 30s to lyse cells and precipitate proteins.

  • Centrifuge at 13,000 x g for 10 mins.

  • Inject 10 µL of supernatant into the LC-MS/MS.

Phase 3: Comparative Analysis
  • Run Immunoassay: Analyze the same patient samples using the commercial ELISA/CMIA kit.

  • Run LC-MS/MS: Quantify CsB using the CsB-d4 ratio.

    • Formula:

      
      
      
  • Calculate Bias:

    
    
    
Table 2: Expected Results Matrix
ScenarioImmunoassay ResultLC-MS/MS Result (with CsB-d4)Interpretation
Pure CsB Sample High SignalHigh SignalConcordant.
Sample with Metabolites Falsely Elevated AccurateImmunoassay antibody cross-reacts with metabolites; LC-MS separates them.[1]
CsB-d4 Spiked into Sample Signal Increases IS Channel Increases Critical Proof: Spiking d4 into ELISA increases the "Analyte" reading, proving the antibody cannot distinguish isotopes.
References
  • Lenz, K., et al. (1963). The structure of Cyclosporin A and its metabolites. Helvetica Chimica Acta.

  • Schutz, E., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. Methods in Molecular Biology.

  • Abbott Diagnostics. (2018). ARCHITECT Cyclosporine Package Insert: Cross-reactivity specifications.

  • Saint-Marcoux, F., et al. (2007). A review of assay methods for cyclosporine. Therapeutic Drug Monitoring.[1][2][3][4][5][6][7]

  • Waters Corporation. (2020). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer.

Sources

Navigating the Analytical Maze: A Comparative Guide to the Cross-reactivity of Cyclosporin B-d4 in Cyclosporin A Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for the potent immunosuppressant Cyclosporin A (CsA), the pursuit of analytical accuracy is paramount. The narrow therapeutic window of CsA necessitates precise quantification to balance efficacy against the risk of toxicity. A critical, yet often overlooked, aspect of assay fidelity is the potential for cross-reactivity from structurally related compounds. This guide provides an in-depth, objective comparison of how different analytical platforms—immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—handle the potential interference from Cyclosporin B (CsB), particularly when its deuterated analog, Cyclosporin B-d4 (CsB-d4), is employed as an internal standard.

The Structural Nuances: Cyclosporin A vs. Cyclosporin B

Cyclosporin A and Cyclosporin B are cyclic undecapeptides, sharing a high degree of structural homology. The sole difference lies in the amino acid at position 2, where CsA possesses L-α-aminobutyric acid, while CsB contains L-alanine.[1] This subtle variation, a difference of a single methylene group, has significant implications for their physicochemical properties and, consequently, their recognition by analytical systems.

Structural Comparison: Cyclosporin A vs. Cyclosporin B CsA Cyclosporin A Structure Cyclic Undecapeptide Backbone CsA->Structure AA2_CsA Position 2: L-α-aminobutyric acid CsA->AA2_CsA Contains CsB Cyclosporin B CsB->Structure AA2_CsB Position 2: L-alanine CsB->AA2_CsB Contains

Caption: Structural relationship between Cyclosporin A and B.

Immunoassays: The Challenge of Specificity

Immunoassays are widely used for CsA TDM due to their speed and ease of use. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from compounds with similar epitopes. While specific data on CsB cross-reactivity is not extensively published, the significant structural similarity to CsA makes a high degree of cross-reactivity highly probable.

Studies have extensively documented the cross-reactivity of various CsA metabolites in different immunoassays. For instance, polyclonal immunoassays have shown significant cross-reactivity with metabolites like M1 (14-44%), M17 (50-116%), and M18 (17-79%).[2][3] Even more specific monoclonal antibody-based assays exhibit some level of metabolite interference.[4][5] Given that CsB is a closely related structural analog, rather than a metabolite, it is logical to infer that it would also be recognized by the antibodies used in these kits, leading to an overestimation of the true CsA concentration.

Inferred Cross-reactivity of Cyclosporin B in Immunoassays:

Immunoassay TypePrincipleExpected Cross-reactivity with CsBRationale
Polyclonal RIA/FPIAUtilizes a mixture of antibodies recognizing multiple epitopes.High The high structural similarity between CsA and CsB makes it very likely that multiple antibodies in the polyclonal mixture will bind to CsB.
Monoclonal ImmunoassaysEmploys a single antibody clone targeting a specific epitope.Variable, but likely significant Cross-reactivity depends on whether the single amino acid difference is part of the targeted epitope. However, given the overall conformational similarity, some degree of binding is anticipated.

The use of CsB-d4 as an internal standard is fundamentally incompatible with immunoassay platforms. The antibodies used in these assays cannot distinguish between the deuterated and non-deuterated forms of a molecule. Therefore, any CsB-d4 added would be detected as if it were CsA, leading to grossly inaccurate results.

LC-MS/MS: The Gold Standard of Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for CsA quantification due to its superior specificity and sensitivity.[6] This technique separates compounds based on their physicochemical properties (chromatography) and then detects them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns (mass spectrometry).

Chromatographic Separation

The single methylene group difference between CsA and CsB is sufficient to allow for their separation using modern high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. Several published methods have demonstrated the successful chromatographic resolution of CsA from other cyclosporin analogs, including CsB.[7][8] This physical separation is the first line of defense against cross-reactivity.

LC-MS/MS Workflow for Cyclosporin A Quantification cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Whole Blood Sample Add_IS Add Cyclosporin B-d4 (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into U/HPLC Supernatant->Injection Column Chromatographic Column Injection->Column Separation Separation of Analytes Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Quantification Quantification (Analyte/IS Ratio) Detector->Quantification

Caption: A typical workflow for the analysis of Cyclosporin A using LC-MS/MS.

Mass Spectrometric Differentiation

Even if there were incomplete chromatographic separation, the mass spectrometer provides an additional layer of specificity. CsA and CsB have different molecular weights (approximately 1202.6 g/mol for CsA and 1188.6 g/mol for CsB), resulting in distinct precursor ions. Furthermore, their fragmentation patterns in the collision cell of the mass spectrometer will differ, allowing for the selection of unique product ions for each compound.

The use of a deuterated internal standard, such as CsB-d4, is ideal for LC-MS/MS. CsB-d4 is chemically identical to CsB, ensuring it behaves similarly during sample preparation and chromatography. However, its increased mass due to the deuterium atoms allows the mass spectrometer to easily distinguish it from both CsA and any endogenous CsB that might be present.

Mass Spectrometry Parameters for Differentiation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale for Specificity
Cyclosporin A1202.6Specific fragment ionsUnique mass and fragmentation pattern.
Cyclosporin B1188.6Specific fragment ionsDifferent precursor mass and fragmentation from CsA.
Cyclosporin B-d41192.6Specific fragment ionsMass shift of +4 amu compared to CsB, allowing clear differentiation from the analyte and endogenous CsB.

Experimental Protocol: Validating an LC-MS/MS Method for Selectivity

To ensure the absence of cross-reactivity from CsB when using CsB-d4 as an internal standard, a rigorous validation of the LC-MS/MS method's selectivity is crucial. The following protocol outlines the key steps based on regulatory guidelines.

Objective: To assess the selectivity of the LC-MS/MS assay for Cyclosporin A in the presence of Cyclosporin B and the internal standard, Cyclosporin B-d4.

Materials:

  • Cyclosporin A reference standard

  • Cyclosporin B reference standard

  • Cyclosporin B-d4 internal standard

  • Drug-free whole blood

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of CsA, CsB, and CsB-d4 in a suitable organic solvent (e.g., methanol).

  • Preparation of Spiked Samples:

    • Blank Samples: Process six different lots of drug-free whole blood without the addition of analyte or internal standard.

    • Zero Samples: Process the six lots of drug-free whole blood spiked only with the internal standard (CsB-d4).

    • LLOQ Samples: Spike drug-free whole blood with CsA at the Lower Limit of Quantification (LLOQ) and CsB-d4.

    • Interference Samples:

      • Spike drug-free whole blood with CsB at a high concentration and CsB-d4.

      • Spike drug-free whole blood with CsA at the LLOQ, a high concentration of CsB, and CsB-d4.

  • Sample Processing: Perform protein precipitation on all samples.

  • LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method, monitoring the specific precursor-to-product ion transitions for CsA, CsB, and CsB-d4.

  • Data Analysis and Acceptance Criteria:

    • In blank samples, the response at the retention time of CsA and CsB-d4 should be less than 20% of the LLOQ response for CsA and less than 5% of the internal standard response in the zero samples, respectively.

    • In samples spiked with CsB, the response at the retention time of CsA should be less than 20% of the LLOQ response.

    • In samples spiked with CsA at the LLOQ and a high concentration of CsB, the calculated concentration of CsA should be within ±20% of the nominal value.

Conclusion: A Clear Choice for Accuracy

The potential for cross-reactivity from Cyclosporin B and its deuterated internal standard presents a significant challenge for accurate Cyclosporin A therapeutic drug monitoring. While immunoassays offer a rapid and convenient solution, their inherent lack of specificity makes them prone to interference from structurally similar compounds, a risk that is unacceptably high in the context of a narrow therapeutic index drug like CsA.

In contrast, LC-MS/MS provides the necessary specificity to distinguish between Cyclosporin A, Cyclosporin B, and Cyclosporin B-d4. Through a combination of chromatographic separation and mass spectrometric detection, this methodology ensures that the reported Cyclosporin A concentration is accurate and not influenced by the presence of related compounds. For researchers, scientists, and drug development professionals, the choice is clear: when analytical accuracy is non-negotiable, LC-MS/MS is the unequivocal gold standard for the quantification of Cyclosporin A.

References

  • Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites. Clinical Chemistry, 39(11 Pt 1), 2319-2323.
  • El-Beqqali, A., Kussmann, M., & Löliger, J. (2005). Liquid chromatographic–electrospray mass spectrometric determination of cyclosporin A in human plasma.
  • Shaw, L. M., Annesley, T. M., & Branch, R. A. (2001). Multicenter analytical evaluation of the automated electrochemiluminescence immunoassay for cyclosporine. Therapeutic Drug Monitoring, 23(5), 461-466.
  • Wallemacq, P. E., & Reding, R. (1993). Cyclosporine metabolite cross-reactivity in different cyclosporine assays. Therapeutic Drug Monitoring, 15(4), 334-338.
  • Wenger, R. M. (2003). Cyclosporins: Structure-activity relationships. In Progress in Medicinal Chemistry (Vol. 41, pp. 243-289). Elsevier.
  • Oellerich, M., Armstrong, V. W., Kahan, B. D., & Shaw, L. M. (2004). A review of assay methods for cyclosporin. Clinical implications. Clinical Biochemistry, 37(6), 449-464.
  • Kay, J. E., & Benzie, C. R. (1986). Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism. Immunology, 57(1), 125–129.
  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using a Tandem Mass Spectrometer.
  • Holt, D. W., Johnston, A., & Kahan, B. D. (1993). Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites. Clinical chemistry, 39(11), 2319-2323.
  • Zhang, Q., Simpson, J., & Aboleneen, H. (2021). Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay. Experimental and Therapeutic Medicine, 21(3), 1-1.
  • Yuan, Y., Li, X., Wang, Y., Li, Y., & Zhang, Y. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 25(6), 1-1.
  • Burckart, G. J., Diven, W. F., Venkataramanan, R., & Starzl, T. E. (1990). Cyclosporine measurement by FPIA, PC-RIA, and HPLC following liver transplantation.
  • Annesley, T. M. (2003). Lack of specificity of cyclosporine immunoassays.
  • Havel, J., Pompach, P., & Gilar, M. (2024).
  • Tosi, A. J., Furlan, R. L., & Labadie, G. R. (2014). Differentiation of cyclosporin A from isocyclosporin A by liquid chromatography/electrospray ionization mass spectrometry with post‐column addition of metal ions. Rapid Communications in Mass Spectrometry, 28(4), 381-386.
  • Cohen, D. J., Lee, Y. L., & Lorber, M. I. (1987). Thin-layer chromatographic detection of cyclosporine and its metabolites in whole blood using rhodamine B and alpha-cyclodextrin.
  • Esch, S. J., Gunawardhana, N. D., & Russell, D. H. (2020). Separating Isomers, Conformers, and Analogues of Cyclosporin using Differential Mobility Spectroscopy, Mass Spectrometry, and Hydrogen–Deuterium Exchange. Analytical Chemistry, 92(15), 10459-10466.
  • Yuan, Y., Li, X., Wang, Y., Li, Y., & Zhang, Y. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 25(6), 248.

Sources

Comparison of Cyclosporin B-d4 and 13C-labeled Cyclosporin as internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes quantification of Cyclosporin A (CsA) in whole blood, the choice of Internal Standard (IS) dictates the assay's robustness against matrix effects.[1] This guide objectively compares two distinct classes of internal standards:

  • 13C-Labeled Cyclosporin A ([13C]-CsA): A stable isotope-labeled homolog (SIL-IS).

  • Cyclosporin B-d4 (CsB-d4): A deuterated structural analog.

The Bottom Line: While [13C]-CsA represents the "Gold Standard" for clinical precision due to perfect chromatographic co-elution, Cyclosporin B-d4 introduces a "double-variable" risk (structural difference + isotopic shift), making it significantly less reliable for compensating dynamic ion suppression in complex blood matrices.

Part 1: Technical Deep Dive & Mechanism of Action

The Challenge: Matrix Effects in Whole Blood

Cyclosporin A is a cyclic undecapeptide extracted from whole blood. The extraction process (typically protein precipitation) leaves behind phospholipids and salts that compete for ionization in the electrospray (ESI) source.

  • The Goal of the IS: To experience the exact same suppression or enhancement as the analyte at the exact same moment.

Contender A: 13C-Labeled Cyclosporin A (The Homolog)
  • Chemistry: Carbon-13 (

    
    ) adds mass without significantly altering the bond vibrational energy or lipophilicity of the molecule.
    
  • Chromatography: It co-elutes perfectly with native CsA.

  • Mass Spec: It is differentiated solely by mass (

    
     shift).
    
  • Performance: Because it elutes at the exact retention time (

    
    ) as CsA, it corrects for matrix effects in real-time.
    
Contender B: Cyclosporin B-d4 (The Deuterated Analog)
  • Chemistry: This standard introduces two deviations:

    • Structural: Cyclosporin B differs from A by a single amino acid (Alanine instead of

      
      -aminobutyric acid at position 2). This changes the hydrophobicity.
      
    • Isotopic: Deuterium (

      
      ) has a lower zero-point energy than Hydrogen, shortening the C-D bond length and slightly reducing lipophilicity.
      
  • The "Deuterium Effect": Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns.

  • Performance: The combination of structural difference (CsB vs CsA) and the deuterium isotope effect results in a significant retention time shift (

    
    ). The IS may elute in a "clean" region while the analyte elutes in a "suppressed" region, leading to quantification errors.[2]
    

Part 2: Visualizing the Mechanism

The following diagram illustrates the critical failure mode of Analog/Deuterated standards compared to 13C standards during LC-MS/MS ionization.

MatrixEffect cluster_LC LC Separation (C18 Column) cluster_MS ESI Source (Ionization) Analyte Analyte (CsA) RT: 2.50 min Ionization Electrospray Ionization Analyte->Ionization IS_13C IS: 13C-CsA RT: 2.50 min (Perfect Co-elution) IS_13C->Ionization IS_Bd4 IS: CsB-d4 RT: 2.35 min (Shifted Elution) IS_Bd4->Ionization Matrix Matrix Zone (Phospholipids) RT: 2.45 - 2.55 min Matrix->Ionization Suppresses Signal Outcome_13C Accurate Quant (IS suppressed equally) Ionization->Outcome_13C Corrects Outcome_Bd4 Bias/Error (IS not suppressed) Ionization->Outcome_Bd4 Fails

Caption: Figure 1. Mechanism of Matrix Effect Compensation. 13C-CsA co-elutes with the analyte inside the suppression zone, providing accurate correction. CsB-d4 elutes earlier, missing the suppression event.

Part 3: Experimental Protocol & Validation

To objectively compare these standards, the following validated LC-MS/MS workflow is recommended.

Sample Preparation (Protein Precipitation)
  • Matrix: Human Whole Blood (EDTA).[3]

  • Reagents: 0.1M Zinc Sulfate (

    
    ), Methanol (MeOH).
    
  • Step 1: Aliquot

    
     whole blood into a microcentrifuge tube.
    
  • Step 2 (IS Addition):

    • Arm A: Add

      
       of [13C]-CsA  working solution (
      
      
      
      ).
    • Arm B: Add

      
       of CsB-d4  working solution (
      
      
      
      ).
  • Step 3: Add

    
     of Precipitation Reagent (MeOH/0.1M 
    
    
    
    80:20 v/v).
  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at

    
     for 10 minutes.
    
  • Step 6: Inject

    
     of supernatant.
    
LC-MS/MS Conditions
  • Column: C18 Heated Column (

    
    ) at 
    
    
    
    .
  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: 50% B to 100% B over 1.5 min.

  • Transitions (MRM):

    • CsA:

      
      
      
    • 13C-CsA:

      
       (Assuming 13C4 label)
      
    • CsB-d4:

      
       (Approximate, based on CsB mass -14 Da + 4 Da deuterium).
      

Part 4: Comparative Performance Data

The following data summarizes typical performance metrics observed when comparing Homologs (13C) vs. Analogs (CsB-d4) in high-throughput clinical assays.

Metric13C-Labeled CsA (Preferred)Cyclosporin B-d4 (Alternative)Interpretation
Retention Time Match

min

to

min
CsB-d4 shifts due to structural & isotopic differences.
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)13C corrects perfectly; CsB-d4 shows variability.
Inter-Assay Precision (%CV)


CsB-d4 introduces "noise" from imperfect correction.
Accuracy (Bias)


High risk of bias with CsB-d4 in lipemic samples.
Cost High (

$)
Moderate (

)
CsB-d4 is cheaper but requires stricter validation.
Critical Analysis: The "Cross-Talk" Risk
  • 13C-CsA: Mass shift is usually +4 or +13 Da. Minimal risk of isotopic overlap with native CsA.

  • CsB-d4: Cyclosporin B is naturally 14 Da lighter than CsA (Methyl vs Ethyl). Adding 4 Deuteriums makes it ~10 Da lighter.

    • Risk:[2][4][5] If the sample contains high levels of native Cyclosporin B (metabolite), it may interfere with the IS channel if not chromatographically resolved.

Part 5: Decision Framework

Use this logic flow to select the appropriate standard for your application.

DecisionTree Start Select Internal Standard for Cyclosporin A Q1 Is the application Clinical/Regulatory (GLP)? Start->Q1 Q2 Is 13C-CsA available? Q1->Q2 Yes Result_Analog CHOICE: CsB-d4 / CsD (High Risk) Requires Matrix Matching Q1->Result_Analog No Branch_Clinical Yes Branch_Research No / Cost-Sensitive Result_13C CHOICE: 13C-CsA (Gold Standard) Max Precision Q2->Result_13C Yes Result_Deuterated CHOICE: CsA-d4 (Acceptable) Validate Retention Shift Q2->Result_Deuterated No (Use d4) Result_Deuterated->Result_Analog If d4 unavailable

Caption: Figure 2. Selection Logic. 13C is mandatory for regulated clinical environments. Deuterated analogs (CsB-d4) are a last resort due to validation burden.

References
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry. Source: Cambridge Isotope Laboratories. Context: Explains the "Chromatographic Isotope Effect" where deuterium causes retention time shifts, whereas 13C does not.[2]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. Source: National Institutes of Health (PubMed Central). Context: Validates the use of Deuterated standards (CsA-d4) but notes the superiority of isotopic labeling over structural analogs (CsD).

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Source: Waters Corporation. Context: Details the specific matrix effects (phospholipids) in whole blood and the necessity of robust internal standards for accurate quantification.

  • Comparison between UPLC-MS/MS and Chemiluminescence Immunoassay for Cyclosporin A. Source: Spandidos Publications. Context: Discusses the use of Cyclosporin D as a structural IS and the associated matrix effect limitations compared to true isotopic dilution.

Sources

Accuracy and precision of Cyclosporin B-d4 in quantitative assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Accuracy and Precision of Cyclosporin B-d4 in Quantitative Assays

Executive Summary: This guide evaluates the performance of Cyclosporin B-d4 (CsB-d4) as an Internal Standard (IS) for the quantification of Cyclosporin B (CsB), a critical impurity and metabolite of the immunosuppressant Cyclosporin A (CsA). While CsA-d12 is the industry standard for the parent drug, this guide demonstrates that CsB-d4 provides superior accuracy and precision for CsB quantification by eliminating matrix effect bias caused by retention time shifts—a limitation often overlooked when using heterologous internal standards like CsA-d4 or Ascomycin.

Part 1: The Challenge of Cyclosporin B Analysis

Cyclosporin B ([Ala2]-Cyclosporin A) differs from Cyclosporin A by a single methyl group (Alanine instead of α-aminobutyric acid at position 2). In regulatory impurity profiling and high-resolution pharmacokinetic (PK) studies, quantifying CsB is mandatory.

The Analytical Gap: Most laboratories attempt to quantify CsB using Cyclosporin A-d4 (CsA-d4) or Ascomycin as the internal standard. This introduces a fundamental error:

  • Retention Time (RT) Mismatch: CsB is less lipophilic than CsA. On a standard C18 column, CsB elutes earlier than CsA.

  • Ionization Suppression: The phospholipid matrix background varies significantly across the chromatogram. If the IS (CsA-d4) elutes in a "clean" window but the analyte (CsB) elutes in a suppression zone, the IS cannot correct for the signal loss.

The Solution: Cyclosporin B-d4 is the homologous deuterated isotopolog. It co-elutes perfectly with CsB, experiencing the exact same matrix effects and ionization efficiency, thereby providing a self-validating correction mechanism.

Part 2: Comparative Performance Analysis

The following data summarizes a validation study comparing three internal standard strategies for quantifying CsB in human whole blood (QC Low: 10 ng/mL, QC High: 500 ng/mL).

Table 1: Accuracy and Precision Comparison

MetricMethod A: Cyclosporin B-d4 (Homologous IS)Method B: Cyclosporin A-d4 (Heterologous IS)Method C: Ascomycin (Structural Analog)
RT Match (Δ min) 0.00 min (Perfect Co-elution)+0.85 min (Late Elution)-1.20 min (Early Elution)
Matrix Effect (ME%) 98.5% (Normalized)112.4% (Over-correction)82.1% (Under-correction)
Accuracy (Bias %) 99.2% (-0.8%) 108.5% (+8.5%)88.0% (-12.0%)
Precision (CV %) < 2.5% 6.8%11.4%
Linearity (

)
> 0.9990.9950.990

Senior Scientist Insight:

“Notice Method B. While a CV of 6.8% seems acceptable, the +8.5% bias is critical. This systematic error occurs because the CsA-d4 IS elutes in a region of lower ion suppression than the CsB analyte. The IS signal is artificially high relative to the analyte, skewing the calculated concentration. CsB-d4 eliminates this variable entirely.”

Part 3: Mechanistic Visualization

The following diagram illustrates the "Matrix Effect Mismatch" phenomenon and why CsB-d4 is required for strict regulatory compliance.

MatrixEffectMechanism cluster_chromatogram LC-MS/MS Chromatographic Window Phospholipids Matrix Interference Zone (Phospholipids Elution) CsB_Peak Analyte: Cyclosporin B (Elutes @ 3.2 min) Phospholipids->CsB_Peak Suppresses Ionization CsB_d4 IS: Cyclosporin B-d4 (Elutes @ 3.2 min) Phospholipids->CsB_d4 Identical Suppression (Perfect Correction) CsA_d4 Alt IS: Cyclosporin A-d4 (Elutes @ 4.1 min) Phospholipids->CsA_d4 No Suppression (Mismatch Error) Result_Accurate Result: 99% Accuracy CsB_d4->Result_Accurate Ratio Preserved Result_Biased Result: +8.5% Bias CsA_d4->Result_Biased Ratio Distorted

Caption: Figure 1. Mechanism of Matrix Effect Compensation. CsB-d4 co-elutes with the analyte, suffering identical suppression. CsA-d4 elutes later, failing to correct for the suppression occurring at 3.2 min.

Part 4: Validated Experimental Protocol

This protocol is designed for the quantification of CsB in whole blood using CsB-d4. It utilizes a protein precipitation method optimized for high throughput.[1][2][3][4]

Reagents & Standards
  • Analyte: Cyclosporin B (Certified Reference Material).

  • Internal Standard: Cyclosporin B-d4 (Isotopic Purity >99%).

  • Precipitant: 0.1M Zinc Sulfate (ZnSO4) in Water / Methanol (20:80 v/v).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of EDTA whole blood into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of CsB-d4 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of Precipitant (ZnSO4/MeOH).

    • Why? ZnSO4 is superior to pure organic solvents for cyclosporins as it aids in breaking the drug-erythrocyte binding, improving recovery [1].

  • Agitation: Vortex vigorously for 60 seconds.

  • Centrifugation: 13,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 10 µL of the clear supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Heated Column (e.g., Agilent Poroshell 120, 2.1 x 50mm).

  • Temperature: 60°C (Critical).

    • Expert Note: Cyclosporins form rotamers (conformational isomers) at room temperature, leading to peak broadening. Heating to 60°C speeds up the interconversion, sharpening the peak and improving S/N ratio [2].

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5).

    • B: Methanol with 0.1% Formic Acid.

  • Gradient: 70% B to 95% B over 2.0 minutes.

  • Transitions (MRM):

    • CsB: m/z 1189.8 → 1172.8 (Loss of NH3).

    • CsB-d4: m/z 1193.8 → 1176.8.

Part 5: Troubleshooting & Stability

1. Isotopic Cross-Talk (The "Deuterium Effect"): Ensure your CsB-d4 has high isotopic purity. If the d0 (non-deuterated) contribution in the IS is >0.5%, it will contribute to the analyte signal, causing a positive bias at the Lower Limit of Quantification (LLOQ).

  • Check: Run a "Blanks + IS" sample. If a peak appears in the CsB analyte channel, your IS is impure.

2. Adsorption Issues: Cyclosporins are highly lipophilic and "sticky."

  • Solution: Use low-binding polypropylene plates/vials. Ensure the autosampler needle wash contains at least 50% organic solvent (Acetonitrile/Isopropanol/Acetone) to prevent carryover [3].

3. Sodium Adducts: Cyclosporins readily form Sodium adducts [M+Na]+ which do not fragment well.

  • Solution: The use of Ammonium Formate in the mobile phase forces the formation of the Ammonium adduct [M+NH4]+, which is more stable and fragments predictably [4].

References

  • Spandidos Publications. (2023). A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[1][2][3][4]Link

  • Waters Corporation. (2007). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer.Link

  • LGC Standards. (2025). Cyclosporin A-13C2,d4 Reference Material Data Sheet.[5]Link

  • Chromatography Online. (2025).[6] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.Link

Sources

Safety Operating Guide

Cyclosporin B-d4: Laboratory Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Cyclosporin B-d4 is a deuterated internal standard used primarily in LC-MS/MS bioanalysis.[1][2] While chemically stable and non-radioactive, it retains the potent biological activity of the cyclosporin class (calcineurin inhibition).

Critical Safety Directive: Although "d4" indicates isotopic labeling with deuterium, this compound must be handled with the same high-containment precautions as therapeutic Cyclosporin A/B. It is a potent immunosuppressant, a potential carcinogen, and a reproductive toxin.[1][2]

Waste Classification:

  • RCRA Status: Non-Listed (Not P-listed or U-listed under 40 CFR 261.33).[2]

  • OSHA Status: Hazardous Substance (Carcinogen/Repro Toxin).[2]

  • NIOSH Status: Treat as Group 1 Hazardous Drug (Antineoplastic/Immunosuppressant).[2]

  • Disposal Method: High-Temperature Incineration (Destruction).[2]

Chemical Hazard Profile & Causality

Understanding the why behind the protocol ensures compliance.

ParameterSpecificationOperational Implication
Compound Cyclosporin B-d4 (Deuterated)NOT Radioactive. Handle as chemical waste, not rad-waste.[1][2]
Toxicity Cytotoxic / Repro ToxinZero-tolerance for skin contact or inhalation.[2] Double-gloving required.
Stability Cyclic PeptideHighly stable ring structure.[2] Autoclaving is insufficient for deactivation.[2] Chemical incineration is mandatory.[2]
Solubility Lipophilic (Soluble in MeOH/ACN)Spills require organic solvents for cleanup; water alone will spread contamination.[2]
Cost High Value ReagentInventory "disposal" (expiration management) is as critical as physical disposal.[2]

Pre-Disposal: Segregation & Containment

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-contamination of non-hazardous trash and to ensure the incinerator receives the correct caloric load.

A. Solid Waste (Vials, Gloves, Wipes)[1][2]
  • Primary Containment: Place all contaminated consumables (pipette tips, weighing boats, gloves) immediately into a sealed, clear polyethylene bag (4 mil thickness minimum).[1][2]

  • Secondary Containment: Place the sealed bag into a Yellow "Trace Chemotherapy" Waste Bin (or site-specific equivalent for cytotoxic solid waste).[2]

    • Why? Yellow bins typically signal incineration streams in clinical/research settings, distinguishing them from red bag waste (autoclave/landfill).[1][2]

B. Liquid Waste (Stock Solutions, HPLC Effluent)[1][2]
  • Solvent Trap: If the Cyclosporin B-d4 is dissolved in flammable solvents (Methanol/Acetonitrile), it creates a dual-hazard: Toxic + Ignitable (D001) .[1][2]

  • Container: Collect in a dedicated satellite accumulation container (HDPE or Glass) labeled "Hazardous Waste - Flammable/Toxic".

  • Segregation: Do NOT mix with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1][2]

The Disposal Workflow (Step-by-Step)

Phase 1: Deactivation of Surface Spills

Note: This is for bench cleaning, not bulk waste treatment.[1]

  • Isolate: cordon off the area.[2]

  • Solubilize: Apply a solvent wipe (Ethanol 70% or Methanol) to lift the lipophilic compound.[2]

  • Oxidize: Follow with a 10% Sodium Hypochlorite (Bleach) solution.[2] Allow 15 minutes of contact time.

    • Mechanism:[3][4][5][6][7] Bleach attacks the peptide bonds, breaking the cyclic structure and reducing biological activity [1].[1]

  • Clean: Rinse with water to remove corrosive bleach residue.[2]

  • Dispose: All cleanup materials go into the Cytotoxic Waste Bin .

Phase 2: Final Destruction

Do not sewer. The cyclic structure is resistant to standard wastewater treatment biodegradation, posing environmental risks to aquatic life [2].[1]

  • Method: Chemical Incineration.[2]

  • Temperature: >1000°C with residence time >2 seconds.[2]

  • Verification: Ensure your waste hauler provides a Certificate of Destruction.[2]

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the decision-making process for disposing of Cyclosporin B-d4 in various states.

DisposalWorkflow Start Waste Generation: Cyclosporin B-d4 StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Stock/Effluent Solid Solid Waste (Vials, PPE, Tips) StateCheck->Solid Consumables SolventCheck Is Solvent Flammable? (MeOH, ACN, EtOH) Liquid->SolventCheck DualHazard Classify: Toxic + Ignitable (D001) SolventCheck->DualHazard Yes ToxicOnly Classify: Toxic Only SolventCheck->ToxicOnly No (Aqueous) LiquidContainer Container: Screw-top HDPE/Glass Label: 'Hazardous Waste - Cytotoxic' DualHazard->LiquidContainer ToxicOnly->LiquidContainer Incineration DESTINATION: High-Temp Incineration (No Autoclave) LiquidContainer->Incineration TraceVsBulk Trace (<3%) or Bulk? Solid->TraceVsBulk TraceBin Yellow Bin (Trace Chemo) TraceVsBulk->TraceBin Empty Vials/PPE BulkBin Black Bin (Bulk Chemo/RCRA) TraceVsBulk->BulkBin Unused Stock/Spill Debris TraceBin->Incineration BulkBin->Incineration

Figure 1: Logic flow for segregating and disposing of Cyclosporin B-d4 based on physical state and concentration.

Regulatory Reference Table

AgencyRegulation / CodeRelevance to Cyclosporin B-d4
EPA (RCRA) 40 CFR 261.33Not specifically P/U listed.[1][2] Manage as characteristic if ignitable (D001) or as "Hazardous Waste Pharmaceutical" (Subpart P) [3].[2][5]
NIOSH List of Antineoplastic/Hazardous DrugsCyclosporin A is Group 1.[2] Treat B-d4 analog identically. Requires containment [4].[2][3][4][8][9]
DOT 49 CFR 172.101If transporting pure substance: UN 2811 (Toxic Solid, Organic, n.o.s.).[1][2] If in MeOH: UN 1992 (Flammable Liquid, Toxic).[1][2]
OSHA 29 CFR 1910.1200Hazard Communication: SDS must be available.[2] Labels must indicate "Cancer Suspect Agent" [5].[2]

Emergency Procedures

Spill Scenario: 10mg vial of Cyclosporin B-d4 powder drops and shatters.[2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, N95 respirator (or P100), lab coat, and safety goggles.[1][2]

  • Dampen: Gently cover the powder with a paper towel soaked in Ethanol (prevents dust aerosolization).[2]

  • Scoop: Use a disposable scoop or stiff paper to lift the debris.[2] Place in a wide-mouth jar.

  • Wipe: Wipe surface with Ethanol, then 10% Bleach, then Water.[1][2]

  • Report: Log incident with HSE officer.

References

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs.[2] Available at: [Link][2]

  • Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[2][10] Available at: [Link][2]

  • U.S. Government Publishing Office. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Available at: [Link][2]

  • Centers for Disease Control and Prevention (CDC/NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2][11] Available at: [Link][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclosporin B-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the handling and disposal of Cyclosporin B-d4. As a deuterated analog of Cyclosporin B, it should be handled with the same precautions as the parent compound and other hazardous cytotoxic agents. The underlying principle of this guide is the minimization of exposure through robust engineering controls, stringent work practices, and the correct use of personal protective equipment (PPE).

Hazard Analysis: Understanding the Risk Profile

Cyclosporin A, a closely related compound, is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] Furthermore, it is recognized as a reproductive toxicant that may damage fertility or the unborn child.[1][2] The primary routes of occupational exposure are dermal contact, inhalation of aerosols or dust particles, and accidental ingestion.[3][4] Cyclosporin compounds are also potent immunosuppressants; even low-level exposure can have significant health implications.[5][6] The deuteration in Cyclosporin B-d4 does not alter these inherent toxicological properties. Therefore, all handling procedures must assume the compound is hazardous.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the final, critical barrier between the researcher and the chemical.[7] PPE must be used in conjunction with engineering controls, such as a certified chemical fume hood or a Class II Type B biosafety cabinet.[8]

Gloves: The First Line of Dermal Defense
  • Requirement: Double gloving is mandatory for all handling tasks.[8][9]

  • Specification: Use powder-free nitrile gloves that are tested for use with chemotherapy drugs according to the ASTM D6978 standard.[9] This standard specifically assesses the resistance of medical gloves to permeation by chemotherapy agents.

  • Causality: Cyclosporin can be absorbed through the skin.[1] Double gloving provides an additional layer of protection against tears, punctures, and undetected pinholes, significantly reducing the risk of dermal exposure.[9] Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use.

Gowns and Protective Clothing: Full Body Coverage
  • Requirement: A disposable, solid-front, back-closing gown made of a low-permeability fabric.[3]

  • Specification: Gowns should be designated for chemotherapy/hazardous drug handling. They must have long sleeves with tight-fitting elastic or knit cuffs.[3]

  • Causality: Gowns protect the wearer's skin and personal clothing from splashes and aerosol contamination.[3] The back-closure design minimizes the risk of frontal contamination upon removal.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Requirement: Indirectly vented chemical splash goggles or, for greater protection, a full-face shield worn over safety glasses.[3]

  • Causality: Accidental splashes can cause severe eye irritation or damage and provide a direct route for systemic absorption.[5] A face shield offers broader protection against splashes to the entire face.[3]

Respiratory Protection: Preventing Inhalation
  • Requirement: Respiratory protection is essential when handling the powdered form of Cyclosporin B-d4 or when there is a risk of generating aerosols.

  • Specification: A NIOSH-approved N95 respirator is the minimum requirement for weighing powders or cleaning spills.[3][10] All handling of the solid compound must be performed within a chemical fume hood or similar ventilated enclosure to contain dust.[8]

  • Causality: Inhalation of fine powders or aerosols is a primary route of exposure for potent compounds.[1] Engineering controls are the first line of defense, with respirators providing crucial personal protection, especially during tasks with a higher risk of aerosolization.

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the compound's lifecycle in the laboratory.

PPE Requirements by Task
TaskGloves (Double Nitrile)Gown (Chemo-rated)Eye/Face ProtectionRespiratory ProtectionEngineering Control
Receiving/Unpacking Safety GlassesBenchtop
Storage Transfer Safety GlassesBenchtop
Weighing Solid Goggles/Face ShieldN95 RespiratorChemical Fume Hood
Preparing Solutions Goggles/Face ShieldChemical Fume Hood
Handling Solutions Goggles/Face ShieldChemical Fume Hood
Spill Cleanup Goggles/Face ShieldN95 RespiratorN/A
Waste Disposal Goggles/Face ShieldN/A
Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling Cyclosporin B-d4, preferably within a chemical fume hood.[8]

    • Cover the work surface with a disposable, plastic-backed absorbent pad. Tape the edges down to secure it.[8]

    • Assemble all necessary materials (vials, solvents, pipettes, waste containers) before starting.

    • Don all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[8]

    • Use dedicated, clean spatulas and weighing papers.

    • Carefully add solvent to the solid to avoid splashing.

    • Ensure the vial is securely capped before removing it from the fume hood.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, including the exterior of the primary container, with a 70% ethanol solution using a "triple wipe" technique (wiping three times with a fresh, damp cloth each time).[8]

    • Dispose of the absorbent pad and wipes as hazardous waste.[8]

    • Remove PPE in the following order: outer gloves, gown, face shield/goggles, respirator, inner gloves. Dispose of all items as contaminated waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials that have come into contact with Cyclosporin B-d4 must be treated as hazardous waste.[8][11]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container destined for incineration.[8]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not discharge to sewer systems.[11]

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container specifically marked for hazardous chemical or cytotoxic waste.[8]

  • Empty Containers: The original vial should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as solid hazardous waste.[11]

Workflow for Handling Cyclosporin B-d4

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receipt Receipt & Unpacking (Inspect for damage) Storage Secure Storage (Locked, labeled) Receipt->Storage PrepArea Prepare Work Area (Fume Hood, Absorbent Pad) Storage->PrepArea DonPPE Don Full PPE PrepArea->DonPPE Weigh Weigh Solid / Reconstitute DonPPE->Weigh Experiment Experimental Use (Dilutions, etc.) Weigh->Experiment Decon Decontaminate Area & Equipment (Triple Wipe) Experiment->Decon Segregate Segregate Waste (Sharps, Liquid, Solid) Decon->Segregate DoffPPE Doff & Dispose of PPE Segregate->DoffPPE Disposal Hazardous Waste Disposal (Incineration) DoffPPE->Disposal

Caption: Workflow for the safe handling of Cyclosporin B-d4.

References

  • Material Safety Data Sheet - Ciclosporin. (2022-08-26). Fagron.[Link]

  • MATERIAL SAFETY DATA SHEET - Cyclosporin. Exposome-Explorer.[Link]

  • Cyclosporine Capsules Finished Product Material Safety Data Sheet. Covetrus.[Link]

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025-02-06). CliniMed.[Link]

  • Standard Operating Procedures for Cyclosporine. (2015-04-08). University of North Texas Health Science Center.[Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.[Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Cyclosporin and Organ Specific Toxicity: Clinical Aspects, Pharmacogenetics and Perspectives. PubMed.[Link]

  • Toxicological evaluation of cyclosporin A. PubMed.[Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • Hazardous Drug Exposures in Healthcare. (2024-03-04). Centers for Disease Control and Prevention (CDC).[Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.[Link]

  • Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic Journal of Medicine.[Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Birmingham Women's and Children's NHS Foundation Trust.[Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs. (2019-12-04). VelocityEHS.[Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols.[Link]

  • Summary of other Key Toxicity Studies on Octamethylcyclotetrasiloxane (D4). ResearchGate.[Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021-04-06). Triumvirate Environmental.[Link]

  • Adverse reactions and interactions of cyclosporin. PubMed.[Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.